molecular formula C11H9O3- B115163 2-(6-Methylbenzofuran-3-yl)acetate CAS No. 142917-39-3

2-(6-Methylbenzofuran-3-yl)acetate

Cat. No.: B115163
CAS No.: 142917-39-3
M. Wt: 189.19 g/mol
InChI Key: ZGVSMROZRSOMIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-benzofuran-3-yl)-acetic acid (CAS 142917-39-3) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and material science research. With the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol, this compound serves as a key synthetic intermediate . Its primary research value lies in its role as a precursor for the development of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which are being investigated for their antiproliferative activity against pancreatic cancer cell lines . Beyond oncology, benzofuran-based molecules are extensively studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . In material science, researchers utilize this scaffold and its derivatives in photophysical studies and the development of non-linear optical materials, owing to their solvatochromic properties and potential for high quantum yields . The compound should be handled with care; it may be harmful if swallowed and cause skin and eye irritation . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-2-3-9-8(5-11(12)13)6-14-10(9)4-7/h2-4,6H,5H2,1H3,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVSMROZRSOMIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9O3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426251
Record name 2-(6-methylbenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142917-39-3
Record name 2-(6-methylbenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(6-Methylbenzofuran-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2-(6-Methylbenzofuran-3-yl)acetate. This document outlines a proposed synthetic route, detailed experimental protocols, and expected characterization data based on analogous chemical principles and available literature on related compounds. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have made them attractive targets in medicinal chemistry and drug development. The title compound, this compound, is a derivative that holds potential for further chemical exploration and biological screening. This guide details a feasible synthetic pathway and the analytical methods for its characterization.

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 2-(6-Methylbenzofuran-3-yl)acetic acid, from commercially available starting materials. The second step is the esterification of this carboxylic acid to yield the final acetate product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic acid cluster_1 Step 2: Esterification 4-methylphenol 4-Methylphenol intermediate_acid 2-(6-Methylbenzofuran-3-yl)acetic acid 4-methylphenol->intermediate_acid 1. NaH, Dioxane 2. Chloroacetaldehyde dimethyl acetal 3. Polyphosphoric acid chloroacetaldehyde Chloroacetaldehyde dimethyl acetal final_product This compound intermediate_acid->final_product Pyridine, DCM acetic_acid Acetic Anhydride

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established chemical transformations for similar benzofuran derivatives.

Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic acid

This procedure is adapted from synthetic routes for analogous benzofuran-3-yl acetic acids.

Synthesis_Workflow_Acid start Start reactants Combine 4-Methylphenol and NaH in dry Dioxane under N2 start->reactants add_acetal Add Chloroacetaldehyde dimethyl acetal dropwise at 0°C reactants->add_acetal reflux1 Reflux the mixture for 12 hours add_acetal->reflux1 cool_quench1 Cool to room temperature and quench with water reflux1->cool_quench1 extract1 Extract with Ethyl Acetate cool_quench1->extract1 dry_concentrate1 Dry organic layer (Na2SO4) and concentrate in vacuo extract1->dry_concentrate1 cyclize Add Polyphosphoric acid and heat at 100°C for 4 hours dry_concentrate1->cyclize cool_quench2 Cool and pour onto ice-water cyclize->cool_quench2 extract2 Extract with Diethyl Ether cool_quench2->extract2 wash Wash with saturated NaHCO3 solution extract2->wash acidify Acidify aqueous layer with concentrated HCl wash->acidify extract3 Extract with Ethyl Acetate acidify->extract3 dry_concentrate2 Dry organic layer (Na2SO4) and concentrate extract3->dry_concentrate2 purify Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) dry_concentrate2->purify end Obtain 2-(6-Methylbenzofuran-3-yl)acetic acid purify->end

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dioxane under a nitrogen atmosphere, a solution of 4-methylphenol (1.0 eq) in anhydrous dioxane is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of chloroacetaldehyde dimethyl acetal (1.1 eq).

  • The reaction mixture is then heated to reflux for 12 hours.

  • After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude intermediate is added to polyphosphoric acid and heated at 100°C for 4 hours.

  • The reaction mixture is cooled and poured onto ice-water, then extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution.

  • The aqueous layer is acidified to pH 2 with concentrated HCl and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(6-Methylbenzofuran-3-yl)acetic acid as a solid.

Esterification to this compound

This procedure follows a standard esterification protocol.

Esterification_Workflow start Start dissolve Dissolve 2-(6-Methylbenzofuran-3-yl)acetic acid in Dichloromethane (DCM) start->dissolve add_reagents Add Pyridine and Acetic Anhydride at 0°C dissolve->add_reagents stir Stir at room temperature for 6 hours add_reagents->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, saturated NaHCO3, and brine extract->wash dry_concentrate Dry organic layer (Na2SO4) and concentrate wash->dry_concentrate purify Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) dry_concentrate->purify end Obtain this compound purify->end

Caption: Workflow for the esterification to the final product.

Procedure:

  • 2-(6-Methylbenzofuran-3-yl)acetic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).

  • The solution is cooled to 0°C, and pyridine (1.5 eq) is added, followed by the dropwise addition of acetic anhydride (1.2 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound. These are predicted values based on the analysis of structurally similar compounds.

Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point ~360 °C at 760 mmHg (estimated)
Melting Point Not available
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone)
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50s1HH-2
~7.42d, J ≈ 8.0 Hz1HH-4
~7.25s1HH-7
~7.05d, J ≈ 8.0 Hz1HH-5
~3.75s2H-CH₂-COO
~2.40s3HAr-CH₃
~2.10s3H-OCOCH₃

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~171.0C=O (ester)
~154.0C-7a
~142.0C-2
~132.0C-6
~128.0C-3a
~125.0C-5
~120.0C-4
~111.0C-7
~110.0C-3
~31.0-CH₂-COO
~21.5Ar-CH₃
~20.5-OCOCH₃

Infrared (IR) Spectroscopy - Predicted Absorptions

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1760C=O stretch (ester)
~1620, 1480C=C stretch (aromatic)
~1220C-O stretch (ester)
~1100C-O-C stretch (furan)

Mass Spectrometry (MS) - Predicted Fragmentation

m/zInterpretation
216[M]⁺
173[M - COCH₃]⁺
145[M - CH₂OCOCH₃]⁺
131[Benzofuran fragment]

Safety Information

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-established chemical reactions. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and verify this compound. Further experimental work is required to confirm these protocols and analytical data. This information is intended to support further research and development in the field of medicinal chemistry and materials science.

Technical Guide: Physicochemical Properties and Synthetic Analysis of 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(6-Methylbenzofuran-3-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physicochemical data for this compound. It is important to note that while some of these properties have been experimentally determined for the closely related carboxylic acid, specific experimental data for the acetate ester is limited. Calculated values are provided where experimental data is unavailable.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
Melting Point 105-106 °C (for the corresponding carboxylic acid)[2]
Boiling Point 344.8 °C at 760 mmHg (calculated)[1]
Density 1.267 g/cm³ (calculated)[1]
Flash Point 162.3 °C (calculated)[1]
XLogP3 2.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 50.4 Ų[1]

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 2-(6-Methyl-1-benzofuran-3-yl)acetic acid. This is a standard and widely employed synthetic route.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-(6-Methyl-1-benzofuran-3-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Acid 2-(6-Methyl-1-benzofuran-3-yl)acetic acid Esterification Fischer Esterification (Reflux) Acid->Esterification Methanol Methanol Methanol->Esterification SulfuricAcid H₂SO₄ (catalyst) SulfuricAcid->Esterification Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Esterification->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

A generalized workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial and can be achieved using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system, a singlet for the methyl group on the benzene ring, a singlet for the methylene protons of the acetate group, and a singlet for the methyl protons of the ester group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzofuran core, the methyl group carbon, and the carbons of the acetate moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z 190.19. The fragmentation pattern can provide further structural information.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid), can be developed to achieve good separation and quantification of the product.

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[7][8][9][10] While specific biological data for this compound is limited, its structural similarity to other biologically active benzofurans suggests it may exhibit interesting pharmacological properties.

For instance, many benzofuran-containing compounds have been investigated as inhibitors of various enzymes and signaling pathways. A plausible, though not experimentally confirmed for this specific molecule, mechanism of action could involve the inhibition of key cellular pathways implicated in disease. One such pathway is the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a benzofuran derivative, such as this compound, could potentially exert its anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. It is crucial to emphasize that this is a generalized representation based on the known activities of other benzofuran compounds and has not been experimentally validated for this compound. [11]

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a molecule of interest with a foundation in the well-established biological relevance of the benzofuran scaffold. This guide provides a summary of its known and predicted physicochemical properties, a detailed protocol for its synthesis, and an overview of the analytical techniques for its characterization. While specific biological data for this compound is currently scarce, the information presented here serves as a valuable starting point for further investigation into its potential therapeutic applications. Future research should focus on the experimental validation of its physicochemical properties and a thorough evaluation of its biological activities to elucidate its mechanism of action and potential role in drug discovery.

References

An In-depth Technical Guide to 2-(6-Methylbenzofuran-3-yl)acetate (CAS: 142917-39-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Methylbenzofuran-3-yl)acetate, a member of the benzofuran class of heterocyclic compounds, holds potential for investigation in various fields of chemical and biomedical research. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential biological significance. Due to the limited specific data on this particular compound, this guide also incorporates information on closely related benzofuran acetic acid derivatives to provide a broader context for its potential applications and areas for future research.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[1][2] The structure consists of a central benzofuran core, a methyl group at the 6-position, and an acetate group attached to the 3-position.

PropertyValueSource
CAS Number 142917-39-3[2]
Molecular Formula C₁₁H₁₀O₃[1][2]
Molecular Weight 190.19 g/mol [1][2]
Synonyms (6-methyl-1-benzofuran-3-yl)acetic acid; 6-methylbenzo[b]furan-3-acetic acid; 6-methylbenzofuran-3-acetic acid[2]

Note: Some sources list the compound as the acetic acid, which is the precursor for the acetate ester.

Synthesis

Synthesis of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid

A reported method for the synthesis of the acetic acid precursor involves the hydrolysis of a coumarin derivative.[3]

Experimental Protocol:

  • Starting Material: 7-Methyl-4-bromomethylcoumarin.

  • Reaction: Reflux 10 mM of 7-Methyl-4-bromomethylcoumarin in 100 ml of 1 M sodium hydroxide (NaOH) solution for 2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and neutralized with 1 M hydrochloric acid (HCl).

  • Isolation: The resulting product, 2-(6-Methyl-1-benzofuran-3-yl)acetic acid, is filtered and dried.[3]

  • Crystallization: Pale-yellow block-like crystals can be obtained by recrystallization from an ethanol and ethyl acetate solvent mixture by slow evaporation.[3]

Esterification to this compound

The conversion of the synthesized carboxylic acid to its corresponding acetate ester (e.g., methyl or ethyl acetate) can be achieved through Fischer esterification.[4][5] This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst.

General Experimental Protocol (Fischer Esterification):

  • Reactants: Dissolve 2-(6-Methyl-1-benzofuran-3-yl)acetic acid in an excess of the desired alcohol (e.g., methanol for the methyl acetate or ethanol for the ethyl acetate).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[5]

  • Reaction: Heat the mixture under reflux. The reaction time will vary and should be monitored by TLC.

  • Work-up: After cooling, the excess alcohol is typically removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

  • Final Purification: The crude product can be further purified by column chromatography.

Synthesis_Workflow start 7-Methyl-4-bromomethylcoumarin step1 Reflux with 1M NaOH start->step1 intermediate 2-(6-Methyl-1-benzofuran-3-yl)acetic acid step1->intermediate step2 Fischer Esterification (Alcohol, Acid Catalyst) intermediate->step2 product This compound (CAS: 142917-39-3) step2->product

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not available in the current literature. However, the broader class of benzofuran derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

General Activities of Benzofuran Derivatives:

  • Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[6][7] Some have been investigated as inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial replication.[1]

  • Anticancer Activity: Benzofuran scaffolds are considered privileged structures in medicinal chemistry for the development of anticancer agents.[8][9][10][11] Halogenated derivatives, in particular, have shown enhanced cytotoxic activity against various cancer cell lines.[9]

  • Anti-inflammatory and Analgesic Activity: Research into benzofuran-3-acetic acid derivatives has indicated their potential as anti-inflammatory and analgesic agents.[12]

  • Enzyme Inhibition: Certain benzofuran derivatives have been identified as inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1) and β-secretase (BACE1), which are therapeutic targets for cancer and Alzheimer's disease, respectively.[13][14]

Given the structural similarity of this compound to other biologically active benzofurans, it is a candidate for screening in various biological assays to determine its potential therapeutic value.

Potential_Biological_Activities This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Anticancer Anticancer This compound->Anticancer Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition

Potential biological activities of benzofuran derivatives.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not publicly available. However, data for structurally similar compounds can provide an estimation of the expected spectral characteristics.

For example, the ¹H NMR spectrum of a similar benzofuran derivative would likely show characteristic signals for the aromatic protons, the methyl group protons, and the protons of the acetate moiety.[15] The ¹³C NMR spectrum would similarly display distinct signals for the carbons of the benzofuran core and the substituent groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Future Research Directions

Given the limited specific data available for this compound, several avenues for future research are apparent:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol for this compound, along with its complete spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR, and elemental analysis).

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of targets to investigate its potential antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish structure-activity relationships and identify key structural features responsible for any observed biological activity.

  • Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular mechanism of action and any involved signaling pathways will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound is a benzofuran derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific data on this compound is scarce, its structural relationship to a class of compounds with diverse and significant biological activities makes it a promising candidate for future research. The synthesis of its precursor has been reported, and standard esterification methods can be applied to obtain the target compound. The comprehensive biological screening and detailed characterization of this compound are warranted to unlock its full potential. This technical guide serves as a foundational resource to encourage and guide such future research endeavors.

References

Technical Guide: Biological Activity Screening of Benzofuran Acetates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran ring system is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds.[1] It is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Members of the benzofuran class have been investigated for their potential as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-Alzheimer's disease agents.[1][3]

This guide focuses on common screening methodologies used to evaluate the biological activities of benzofuran derivatives, using antimicrobial and anti-inflammatory assays as primary examples.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have shown significant activity against a spectrum of pathogenic bacteria and fungi.[4] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5]

Quantitative Data: Antimicrobial Activity of Representative Benzofurans

The following table summarizes the MIC values for representative benzofuran compounds against various bacterial and fungal strains, demonstrating the potential of this scaffold.

Compound/DerivativeMicroorganismStrainMIC (µg/mL)Reference
Aza-benzofuran (Compound 1)Salmonella typhimurium-12.5[6]
Aza-benzofuran (Compound 1)Staphylococcus aureus-12.5[6]
Aza-benzofuran (Compound 1)Escherichia coli-25[6]
Oxa-benzofuran (Compound 6)Penicillium italicum-12.5[6]
Oxa-benzofuran (Compound 6)Colletotrichum musae-12.5[6]
Benzofuran-ThiazolidinoneS. aureus-25[4]
Benzofuran-ThiazolidinoneB. subtilis-25[4]
Benzofuran-ThiazolidinoneC. albicans-50[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound against aerobic bacteria, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well U-bottom microtiter plates

  • Test compound (e.g., a benzofuran derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the well

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 serves as the growth control (broth and inoculum only).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation:

    • Prepare the microbial inoculum in the appropriate broth, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension according to CLSI guidelines so that the final well concentration will be approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as specified by CLSI guidelines for fungi.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[2] This can be confirmed by reading the optical density (OD) with a plate reader.

Workflow and Proposed Mechanism Visualization

The general workflow for antimicrobial screening is depicted below.

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Compound Test Compound (Benzofuran Derivative) Stock Prepare Stock Solution (DMSO) Compound->Stock SerialDilution Serial Dilution in 96-Well Plate Stock->SerialDilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate (18-24h, 37°C) Inoculate->Incubate Read Read Results (Visual/OD) Incubate->Read MIC Determine MIC Value Read->MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Some benzofuran derivatives are thought to exert their antifungal effects by disrupting calcium homeostasis within the fungal cell.[5][7]

G Benzofuran Benzofuran Derivative Membrane Fungal Cell Membrane Benzofuran->Membrane Interacts with CaChannel Calcium Channels / Stores Membrane->CaChannel Disrupts CaCytoplasm Cytoplasmic Ca2+ Concentration CaChannel->CaCytoplasm Mobilizes Stress Cellular Stress & Apoptosis CaCytoplasm->Stress Induces GrowthInhibition Fungicidal / Fungistatic Effect Stress->GrowthInhibition Leads to

Proposed antifungal mechanism via calcium disruption.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. A common in vitro method to screen for anti-inflammatory potential is to measure a compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Quantitative Data: Anti-inflammatory Activity of a Representative Benzofuran
Compound/DerivativeAssayCell LineIC50 (µM)Reference
Aza-benzofuran (Compound 1)NO InhibitionRAW 264.717.3[6]
Aza-benzofuran (Compound 4)NO InhibitionRAW 264.716.5[6]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of nitrite, a stable product of NO, using the Griess reagent as an indicator of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., a benzofuran derivative)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: Naphthylethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to adhere.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in DMEM.

    • Remove the old medium from the cells and add 100 µL of the diluted test compound.

    • Add LPS to all wells (except the vehicle control) to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.

    • Add 50 µL of the freshly mixed Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-only control. The IC50 value (the concentration of compound that inhibits 50% of NO production) can be calculated using non-linear regression analysis.

Signaling Pathway Visualization

The diagram below illustrates the LPS-induced inflammatory signaling pathway in macrophages and the inhibitory target for screening anti-inflammatory compounds.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Upregulates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_Protein Benzofuran Benzofuran Derivative (Test Compound) Benzofuran->NFkB Inhibits? Benzofuran->iNOS_Protein Inhibits?

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(6-Methylbenzofuran-3-yl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(6-Methylbenzofuran-3-yl)acetate is a member of the benzofuran class of heterocyclic compounds. While direct therapeutic applications of this specific molecule are not extensively documented, its core structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The benzofuran nucleus is recognized as a "privileged structure," known to be present in a variety of natural and synthetic compounds with diverse and potent biological activities.[1][2] This guide will explore the potential therapeutic targets of molecules derived from the this compound framework, with a primary focus on neurodegenerative diseases, as well as other potential applications.

The primary utility of this compound in drug discovery appears to be as a key intermediate in the synthesis of more complex molecules, particularly analogs of the Alzheimer's disease drug, Donepezil.[3][4][5][6][7] Research in this area has focused on developing multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways in Alzheimer's disease.[3][8]

Primary Therapeutic Area: Alzheimer's Disease

The most promising therapeutic applications for derivatives of this compound are in the treatment of Alzheimer's disease. The key molecular targets in this context are Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1).

1. Acetylcholinesterase (AChE) Inhibition:

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients. AChE is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of ACh, thereby ameliorating the cholinergic deficit. Donepezil is a potent AChE inhibitor, and many analogs derived from benzofuran structures aim to replicate or improve upon its activity.[5][7]

2. Beta-secretase 1 (BACE-1) Inhibition:

The amyloid hypothesis is another central theory in the pathogenesis of Alzheimer's disease. It suggests that the formation and aggregation of amyloid-beta (Aβ) peptides are the primary cause of the neurodegeneration seen in the disease. BACE-1 is a key enzyme in the amyloidogenic pathway, as it is responsible for the initial cleavage of the amyloid precursor protein (APP), a step that leads to the generation of Aβ. Therefore, inhibiting BACE-1 is a major therapeutic strategy to reduce the production of Aβ and its subsequent toxic effects.[3][5]

Several studies have focused on creating dual-target inhibitors that can simultaneously inhibit both AChE and BACE-1.[3][8] The benzofuran scaffold has been identified as a suitable framework for designing such dual-action compounds.[8]

Quantitative Data on Derivative Compounds

The following table summarizes the inhibitory activities of various benzofuran-based compounds, including Donepezil analogs, against AChE and BACE-1.

Compound IDTarget EnzymeIC50 ValueReference
DonepezilhAChE6.21 nM[3]
DonepezilBACE-1194 nM[3]
Compound 4 (Donepezil analog)hAChE4.11 nM[3]
Compound 4 (Donepezil analog)BACE-118.3 nM[3]
Compound 7e (benzylidene-benzofuran-3-one)AChE0.045 µM[4]
Compound 5 (BIO-DPZ hybrid)AChE0.042 µM[4]
Compound 5 (BIO-DPZ hybrid)BChE3.003 µM[4]
Compound 7 (BIO-DPZ hybrid)AChE2.54 µM[4]
Compound 7 (BIO-DPZ hybrid)BChE0.207 µM[4]
Compound 11 (BIO-DPZ hybrid)AChE0.052 µM[4]
Compound 11 (BIO-DPZ hybrid)BChE2.529 µM[4]
Compound 3c (thiazole-piperazine hybrid)AChE0.030 ± 0.001 µM[7]
Compound 7c (benzofuran-based)AChE0.058 µM[7]
Compound 7e (benzofuran-based)AChE0.086 µM[7]
Compound 20 (2-arylbenzofuran)AChE0.086 ± 0.01 µmol·L−1[8]
Compound 20 (2-arylbenzofuran)BACE-10.043 ± 0.01 µmol·L−1[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by benzofuran derivatives in the context of Alzheimer's disease and a general workflow for their synthesis and evaluation.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_in_cleft ACh ACh_Vesicle->ACh_in_cleft Release ACh Acetylcholine (ACh) AChE AChE ACh_in_cleft->AChE Hydrolysis AChR ACh Receptor ACh_in_cleft->AChR Binds Inhibitor Benzofuran Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Amyloid_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase BACE1 BACE-1 (β-secretase) APP->BACE1 sAPPalpha sAPPα (soluble) alpha_secretase->sAPPalpha CTFalpha α-CTF alpha_secretase->CTFalpha sAPPbeta sAPPβ (soluble) BACE1->sAPPbeta CTFbeta β-CTF BACE1->CTFbeta gamma_secretase γ-secretase CTFbeta->gamma_secretase Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Inhibitor Benzofuran Derivative (BACE-1 Inhibitor) Inhibitor->BACE1 Inhibits

Caption: Amyloidogenic pathway and the role of BACE-1 inhibition.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Donepezil Analogs) Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening AChE_Assay AChE Inhibition Assay (Ellman's Method) Screening->AChE_Assay BACE1_Assay BACE-1 Inhibition Assay (FRET-based) Screening->BACE1_Assay Lead_Opt Lead Optimization AChE_Assay->Lead_Opt BACE1_Assay->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: General workflow for drug discovery using the core scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of benzofuran derivatives.

1. Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

  • Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of DTNB, and the test compound at various concentrations.

    • Initiate the reaction by adding a solution of AChE.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the substrate, ATCI, to start the enzymatic reaction.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Beta-secretase 1 (BACE-1) Inhibition Assay (FRET-based)

Fluorescence Resonance Energy Transfer (FRET) assays are commonly used for measuring BACE-1 activity.

  • Principle: A specific peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE-1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Procedure:

    • Prepare solutions of the test compound in an appropriate buffer.

    • In a 96-well plate, add the BACE-1 enzyme solution and the test compound at various concentrations.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the FRET peptide substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Potential Therapeutic Applications

The benzofuran scaffold is associated with a broad range of other biological activities, suggesting that derivatives of this compound could be explored for other therapeutic purposes. These include:

  • Antimicrobial Activity: Benzofuran derivatives have shown potential as antibacterial and antifungal agents.[1][2][9]

  • Anticancer Activity: Certain benzofuran compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][10]

  • Anti-inflammatory Activity: Anti-inflammatory properties have also been reported for some benzofuran derivatives.[1][11]

  • Antiviral and Antioxidant Properties: The benzofuran nucleus is also found in compounds with antiviral and antioxidant activities.[1]

Conclusion

While this compound itself is primarily a synthetic intermediate, its core benzofuran structure is a highly valuable scaffold for the development of potent and selective therapeutic agents. The most significant and well-researched application for its derivatives is in the treatment of Alzheimer's disease, with a focus on the dual inhibition of Acetylcholinesterase and BACE-1. The quantitative data and established experimental protocols provide a solid foundation for further research and development in this area. Furthermore, the diverse biological activities associated with the benzofuran class of compounds open up exciting possibilities for exploring derivatives of this compound for a wide range of other therapeutic indications.

References

In Silico Modeling of 2-(6-Methylbenzofuran-3-yl)acetate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 2-(6-Methylbenzofuran-3-yl)acetate, a novel compound of interest in drug discovery. While specific experimental data for this molecule is emerging, this document outlines a comprehensive in silico approach based on established protocols for structurally related benzofuran derivatives. The guide covers potential biological targets, detailed computational protocols, hypothetical interaction data, and workflow visualizations to facilitate further research and development.

Introduction to this compound

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The 2-(benzofuran-3-yl)acetic acid framework, in particular, has garnered significant interest in drug discovery.[1] Modifications to this core structure, such as the inclusion of a methyl group at the 6-position, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. In silico modeling provides a powerful tool to predict and analyze the molecular interactions of this compound with potential biological targets, thereby guiding further experimental validation.

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally similar benzofuran derivatives, several potential biological targets for this compound can be hypothesized. These include enzymes implicated in neurodegenerative diseases and receptor tyrosine kinases involved in cancer.

  • Alzheimer's Disease-Related Enzymes: Novel benzofuran-3-yl-methyl derivatives have been investigated as inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1), key enzymes in the pathology of Alzheimer's disease.[2]

  • Epidermal Growth Factor Receptor (EGFR): Benzofuran-1,2,3-triazole hybrids have been identified as potential inhibitors of EGFR, a crucial target in lung cancer therapy.[3][4][5]

  • G Protein-Coupled Receptor 40 (GPR40): Derivatives of the related (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been optimized as potent agonists for GPR40, a target for the treatment of type 2 diabetes.[1]

A potential signaling pathway involving EGFR inhibition is depicted below.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 2-(6-Methylbenzofuran -3-yl)acetate Inhibitor->EGFR Molecular_Docking_Workflow PDB Protein Data Bank (PDB) Receptor_Prep Receptor Preparation (Remove water, add hydrogens) PDB->Receptor_Prep Grid_Box Define Grid Box (Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results (Binding affinity, interactions) Docking->Analysis MD_Simulation_Workflow Docked_Complex Best Docked Pose Solvation Solvation (Water box, ions) Docked_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Heating Heating (NVT) Minimization->Heating Equilibration Equilibration (NPT) Heating->Equilibration Production_MD Production MD Run (e.g., 100 ns) Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Rg) Production_MD->Analysis

References

Spectroscopic Analysis of 2-(6-Methylbenzofuran-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in drug discovery and development. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide focuses on the analytical methodologies for 2-(6-methylbenzofuran-3-yl)acetate.

Predicted Spectroscopic Data of this compound

While experimental spectra for the title compound are not available, the expected spectroscopic data can be predicted based on the analysis of its structural fragments and comparison with analogous compounds.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Methyl CH ₃ (on benzofuran)~2.4~21
Methylene CH~3.7~35
Acetate CH~2.1~21
Benzofuran C2-H ~7.6~145
Benzofuran Aromatic H 's7.0 - 7.5111 - 130
Benzofuran Quaternary C's-115, 125, 132, 155
Carbonyl C =O-~171
Benzofuran C -O-~155
Table 2: Predicted IR and MS Data
Spectroscopic Method Expected Key Signals
IR Spectroscopy (cm⁻¹) ~2950-2850 (C-H stretching), ~1740 (C=O ester stretching), ~1600, ~1480 (C=C aromatic stretching), ~1230 (C-O stretching)
Mass Spectrometry (m/z) Expected Molecular Ion [M]⁺: 204.0786 (for C₁₂H₁₂O₃), with fragmentation patterns corresponding to the loss of the acetate group and other characteristic fragments.

Experimental Protocols

The following sections detail the generalized procedures for acquiring high-quality spectroscopic data for benzofuran derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and label it appropriately.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Data Acquisition:

  • Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Sample Preparation and Analysis (Electron Ionization - EI):

  • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC, which separates the components of the sample before they enter the mass spectrometer.

Data Acquisition (GC-MS with EI):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 50-500

  • GC Column: A standard non-polar column (e.g., DB-5ms) is often suitable.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is used to elute the compound.

Visualization of Analytical Workflow

The process of characterizing a newly synthesized compound like this compound follows a logical workflow to ensure its identity and purity are confirmed.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of 2-(6-Methyl- benzofuran-3-yl)acetate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment report Technical Report / Publication purity_assessment->report

Crystal Structure Analysis of 2-(6-Methylbenzofuran-3-yl)acetate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(6-methylbenzofuran-3-yl)acetate and its analogs. Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A thorough understanding of their three-dimensional structure through crystal structure analysis is paramount for structure-based drug design and the development of novel therapeutic agents. This guide details the experimental protocols for synthesis and crystallization, presents crystallographic data for key analogs, and visualizes a relevant biological pathway and experimental workflows.

Experimental Protocols

Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic Acid

A common route for the synthesis of 2-(6-methylbenzofuran-3-yl)acetic acid involves the hydrolysis of a coumarin precursor.[3]

Procedure:

  • Reaction Setup: 7-Methyl-4-bromomethylcoumarin (10 mmol) is refluxed in 1 M aqueous sodium hydroxide (100 ml).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reflux is continued for approximately 2 hours, or until completion.

  • Work-up: The reaction mixture is cooled to room temperature and then neutralized with 1 M hydrochloric acid.

  • Isolation: The resulting precipitate, 2-(6-methylbenzofuran-3-yl)acetic acid, is collected by filtration and dried.[3]

Synthesis of this compound Analogs (Esterification)

The synthesis of acetate and other ester analogs from the corresponding carboxylic acid is typically achieved through Fischer-Speier esterification.[4]

Procedure:

  • Reaction Mixture: 2-(6-Methylbenzofuran-3-yl)acetic acid is dissolved in an excess of the desired alcohol (e.g., methanol for the methyl acetate, ethanol for the ethyl acetate), which also serves as the solvent.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.

  • Reaction Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the ester product.[5]

  • Work-up and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude ester can be further purified by column chromatography.

Crystallization

The formation of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a commonly employed technique for the crystallization of benzofuran derivatives.

General Procedure:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents. For 2-(6-methylbenzofuran-3-yl)acetic acid, a mixture of ethanol and ethyl acetate has been reported to yield good quality crystals.[3] For other analogs, solvents like acetone or benzene have been used.[6][7]

  • Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing small perforations) and left undisturbed at room temperature. This allows for the slow evaporation of the solvent, promoting the gradual formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor for subsequent X-ray diffraction analysis.

Data Presentation: Crystallographic Data of Analogs

Table 1: Crystal Data for 2-(6-Methyl-1-benzofuran-3-yl)acetic Acid [3]

ParameterMolecule AMolecule B
Chemical FormulaC₁₁H₁₀O₃C₁₁H₁₀O₃
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)13.939(3)13.939(3)
b (Å)5.961(1)5.961(1)
c (Å)21.847(4)21.847(4)
α (°)9090
β (°)106.87(3)106.87(3)
γ (°)9090
Volume (ų)1735.1(6)1735.1(6)
Z44

Note: The asymmetric unit contains two crystallographically independent molecules (A and B).

Table 2: Crystal Data for Selected 2-(Benzofuran-3-yl)acetate Analogs

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetateC₁₃H₁₄O₄STriclinicP-17.9331(6)8.1097(6)10.7017(8)71.601(1)81.107(1)84.303(1)[6]
Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetateC₁₂H₁₁ClO₄STriclinicP-17.8910(5)8.9416(6)10.4048(7)73.774(1)78.743(1)68.559(1)[8]
2-(6-Hydroxy-1-benzofuran-3-yl)acetamideC₁₀H₉NO₃OrthorhombicPca2₁5.0939(3)9.3629(5)18.7422(10)909090[9]
2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-oneC₁₄H₁₄O₄TriclinicP-15.4199(2)9.0785(3)12.3555(4)85.758(2)80.455(2)81.829(2)[10]

Visualization

Signaling Pathway

Benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[1][11][12] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.[13] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade.

mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, crystallization, and structural analysis of this compound analogs.

Experimental_Workflow start Starting Materials (e.g., 7-Methyl-4-bromomethylcoumarin) synthesis_acid Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic Acid start->synthesis_acid esterification Esterification to Acetate Analog synthesis_acid->esterification purification Purification (Column Chromatography) esterification->purification crystallization Crystallization (Slow Evaporation) purification->crystallization xray Single-Crystal X-ray Diffraction Data Collection crystallization->xray structure Structure Solution and Refinement xray->structure analysis Structural Analysis (Bond Lengths, Angles, etc.) structure->analysis

Caption: General experimental workflow for the crystal structure analysis of target compounds.

References

Navigating the Physicochemical Landscape of 2-(6-Methylbenzofuran-3-yl)acetate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(6-Methylbenzofuran-3-yl)acetate, a member of the pharmacologically significant benzofuran class of compounds. Due to a lack of direct experimental data for this specific molecule, this paper leverages established knowledge of structurally related benzofuran derivatives to project its physicochemical properties. Detailed experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation studies under various stress conditions, are presented. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and evaluate this compound in a laboratory setting.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, particularly their solubility and stability, which govern their behavior in biological systems and pharmaceutical formulations. This compound, as a member of this class, is of significant interest for further investigation.

This document serves as a technical resource, offering insights into the expected solubility and stability profile of this compound. Furthermore, it provides standardized experimental protocols to enable researchers to generate empirical data for this compound.

Projected Physicochemical Properties

Solubility Profile

The solubility of organic compounds is dictated by their polarity and the nature of the solvent. Benzofuran, the core structure, is known to be insoluble in water but miscible with organic solvents like benzene, petroleum ether, and ethanol.[4] The addition of a methyl group and an acetate functional group to this core will influence its overall polarity and, consequently, its solubility. It is anticipated that this compound will exhibit poor aqueous solubility.[5]

Table 1: Projected Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsProjected SolubilityRationale
Polar Protic Water, Ethanol, MethanolInsoluble to Sparingly SolubleThe hydrophobic benzofuran core is expected to dominate, leading to low solubility in highly polar solvents like water. Some solubility may be observed in alcohols due to potential hydrogen bonding with the acetate group.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents are effective at solvating a wide range of organic molecules, and benzofuran derivatives often show good solubility in them.[5]
Non-Polar Hexane, Toluene, Diethyl EtherSolubleThe "like dissolves like" principle suggests that the largely non-polar structure will be soluble in non-polar organic solvents.[4]
Stability Profile and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[6][7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9] For benzofuran derivatives, common degradation pathways include hydrolysis of ester groups and oxidation of the furan ring.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60°C)Hydrolysis of the acetate ester to form 2-(6-Methylbenzofuran-3-yl)acetic acid and methanol.
Base Hydrolysis 0.1 M NaOH, at room temperature or slightly heatedSaponification of the acetate ester to form the corresponding carboxylate salt.
Oxidation 3% Hydrogen Peroxide (H₂O₂), at room temperatureOxidation of the benzofuran ring system.[9]
Thermal Degradation Solid-state heating (e.g., 80°C)General decomposition of the molecule.
Photostability Exposure to light (ICH Q1B guidelines: 1.2 million lux hours and 200 W h/m²)Photolytic degradation, potentially involving radical mechanisms.[7]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[10]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. Ensuring an excess of solid is present is critical for reaching a saturated solution.[10]

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.[10]

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a prepared standard curve.

  • Perform the experiment in triplicate for each solvent to ensure reproducibility.

Stability Assessment: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways and to develop a stability-indicating analytical method.[6][11]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Photostability chamber

  • Temperature- and humidity-controlled oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector[7]

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[10]

    • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) in a stability oven.[10]

    • Photostability: Expose both the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[10]

  • Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is commonly used for benzofuran derivatives.[12]

  • Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Assess the mass balance to account for all the material.

Visualization of Experimental Workflows and Potential Biological Interactions

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of a typical forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Start: Drug Substance This compound stock_solution Prepare Stock Solution (e.g., 1 mg/mL) start->stock_solution acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24h) neutralization Neutralize Acid/Base Samples sampling->neutralization hplc_analysis HPLC-PDA/MS Analysis neutralization->hplc_analysis degradation_products Identify Degradation Products hplc_analysis->degradation_products quantification Quantify Parent Drug and Degradants degradation_products->quantification mass_balance Assess Mass Balance quantification->mass_balance end End: Stability Profile mass_balance->end

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway Involvement

Benzofuran derivatives have been investigated for their anticancer properties, which often involve the modulation of key signaling pathways that control cell proliferation and survival.[13] The diagram below illustrates a hypothetical signaling pathway that could be targeted by a benzofuran derivative.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription benzofuran This compound (Hypothetical Inhibitor) benzofuran->raf Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical MAPK/ERK Pathway Inhibition.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework for understanding and evaluating its physicochemical properties based on the well-established behavior of the benzofuran class of compounds. The projected poor aqueous solubility and potential for hydrolytic and oxidative degradation highlight the importance of careful handling and formulation development. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary empirical data to advance the study of this promising compound. The application of these methodologies will be crucial in unlocking the full therapeutic potential of this compound and other novel benzofuran derivatives.

References

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic compounds with diverse and potent biological activities has solidified its status as a "privileged scaffold" in drug discovery.[1][2][3] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of benzofuran derivatives, with a focus on their applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective therapies.

Synthetic Strategies for Crafting the Benzofuran Core

The versatility of the benzofuran scaffold stems from the numerous synthetic methodologies developed for its construction, allowing for the introduction of a wide range of substituents to fine-tune its pharmacological properties.[2]

General Synthesis of Benzofuran Derivatives

A common and versatile method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities.[1]

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

A powerful one-pot synthesis for constructing 2-substituted benzofurans involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[2][4][5]

Experimental Protocol:

  • To a solution of an ortho-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 eq.).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a copper(I) co-catalyst, such as copper(I) iodide (0.1 eq.).

  • The reaction mixture is typically stirred at room temperature or heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by removing the solvent, followed by extraction and purification of the product by column chromatography.[2][5]

Therapeutic Applications of Benzofuran Derivatives

Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities, making them promising candidates for drug development across various disease areas.[2][3][6][7][8][9][10]

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1][8][10][11][12][13][14][15][16] Their mechanisms of action are often centered around the disruption of fundamental cellular processes, including microtubule dynamics, DNA replication, and the inhibition of signaling pathways like mTOR.[1][17]

Quantitative Assessment of Anticancer Activity:

The cytotoxic effects of benzofuran derivatives are commonly evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).[15]

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuransCompound 3HeLa (Cervical Carcinoma)1.136[15]
Halogenated BenzofuransCompound 5 (Fluorinated)Not Specified0.43[15]
2-BenzoylbenzofuransCompound 11eMDA-MB-231 (Breast Cancer)-[16]
3-OxadiazolylbenzofuransCompound 14cHCT116 (Colon Cancer)3.27[16]
Benzofuran-2-carbohydrazidesCompound 16bA549 (Lung Cancer)1.48[16]
Thiazole-substituted BenzofuransCompound 32aHePG2 (Liver Cancer)-[16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[15]

Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives

Certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[17]

mTOR_Pathway Benzofuran Benzofuran Derivative mTORC1 mTORC1 Benzofuran->mTORC1 Inhibits Akt Akt Benzofuran->Akt Inhibits S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt

Caption: Inhibition of mTORC1 and Akt signaling by benzofuran derivatives.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[18][19][20] Benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][18][19][20][21]

Quantitative Assessment of Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key metric used to determine the antimicrobial potency of a compound.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound with hydroxyl at C-6 (15, 16)S. aureus, MRSA, B. subtilis, P. aeruginosa0.78-3.12--[6]
1-(thiazol-2-yl)pyrazoline (19)Gram-negative bacteria-C. albicans-[6]
Benzofuran-5-ol derivatives (20, 21)--Various fungal species1.6-12.5[6]
Benzofuran amide derivative (6b)Gram-positive & Gram-negative bacteria6.25Fungi6.25[22]

Experimental Protocol: Agar Well Diffusion Method

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Addition: A defined volume of the benzofuran derivative solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured.[20]

Experimental Workflow: Antimicrobial Drug Discovery

Antimicrobial_Discovery_Workflow Synthesis Synthesis of Benzofuran Derivatives Screening Primary Screening (e.g., Agar Diffusion) Synthesis->Screening MIC MIC Determination Screening->MIC SAR Structure-Activity Relationship (SAR) Studies MIC->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies SAR->In_Vivo Lead_Opt->Synthesis Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General workflow for antimicrobial drug discovery with benzofurans.

Anti-inflammatory Activity

Benzofuran derivatives have also shown potent anti-inflammatory properties.[6][23][24][25] They can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[23][24][25]

Quantitative Assessment of Anti-inflammatory Activity:

CompoundAssayIC50 (µM)Reference
Compound 1NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[23]
Compound 4NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[23]
Compound 5dNO Inhibition (RAW-264.7 cells)52.23[24]
Fluorinated Benzofuran DerivativeInterleukin-6 Inhibition1.2 - 9.04[25]
Fluorinated Benzofuran DerivativeNitric Oxide Inhibition2.4 - 5.2[25]

Signaling Pathway: NF-κB and MAPK in Inflammation

The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.[24][26]

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibits Benzofuran->NFkB Inhibits Inflammatory_Mediators Inflammatory Mediators (e.g., NO, Prostaglandins) Inflammatory_Genes->Inflammatory_Mediators

Caption: Inhibition of NF-κB and MAPK signaling by benzofuran derivatives.

Neuroprotective Activity

Several benzofuran derivatives have demonstrated neuroprotective effects, showing potential for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][27][28][29][30] Their mechanisms of action include antioxidant effects and modulation of neurotransmitter systems.[27][29]

One study reported that a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives exhibited neuroprotective activity against NMDA-induced excitotoxicity.[27] Compound 1f (with a -CH3 substitution at the R2 position) was found to be particularly potent.[27][29] Another compound, 1j (with an -OH substitution at the R3 position), showed significant anti-excitotoxic effects and the ability to scavenge free radicals.[27][29]

Conclusion

The benzofuran scaffold represents a highly versatile and privileged structure in the field of drug discovery.[1][2] The extensive research into their synthesis and biological evaluation has revealed their immense therapeutic potential against a wide range of diseases. Future research will likely focus on the development of more selective and potent benzofuran derivatives through detailed structure-activity relationship studies, computational modeling, and the exploration of novel biological targets.[2] The continued investigation of this remarkable heterocyclic system holds great promise for the development of the next generation of therapeutic agents.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical interest.[1][2] These compounds exhibit a broad range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The compound 2-(6-Methylbenzofuran-3-yl)acetate is a functionalized benzofuran derivative that serves as a valuable intermediate in the synthesis of more complex biologically active molecules. This document provides a detailed, two-stage protocol for the laboratory synthesis of this compound, commencing from the commercially available precursor, 4-methylsalicylaldehyde. The protocol first describes the synthesis of the key intermediate, 2-(6-Methylbenzofuran-3-yl)acetic acid, followed by its esterification to yield the target compound.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Stage 1: Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic acid. This stage involves the reaction of 4-methylsalicylaldehyde with diethyl bromomalonate, followed by intramolecular cyclization, and subsequent hydrolysis and decarboxylation to yield the carboxylic acid intermediate.

  • Stage 2: Fischer Esterification. The synthesized carboxylic acid is esterified using methanol in the presence of an acid catalyst to produce the final product, methyl this compound.

Experimental Protocols

Stage 1: Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic acid

This stage is performed as a one-pot reaction with sequential addition of reagents.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Methylsalicylaldehyde136.155.00 g36.7Starting Material
Diethyl bromomalonate239.069.65 g (6.3 mL)40.4Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2115.2 g110Base
Potassium Hydroxide (KOH)56.1112.4 g221For Hydrolysis
Acetone58.08150 mL-Solvent
Ethanol46.07100 mL-Solvent
Water (Deionized)18.02100 mL-For Hydrolysis
Hydrochloric Acid (Conc.)36.46~20 mL-For Acidification
Ethyl Acetate88.11200 mL-Extraction Solvent
Brine (Saturated NaCl)-50 mL-For Washing
Sodium Sulfate (Anhydrous)142.04As needed-Drying Agent

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylsalicylaldehyde (5.00 g, 36.7 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol) in acetone (150 mL).

  • Alkylation: Stir the suspension vigorously and add diethyl bromomalonate (9.65 g, 40.4 mmol) dropwise over 10 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of potassium hydroxide (12.4 g, 221 mmol) in a mixture of ethanol (100 mL) and water (100 mL) to the flask.

  • Saponification and Decarboxylation: Heat the mixture to reflux again and maintain for 4 hours to ensure complete hydrolysis of the ester and subsequent decarboxylation.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the acetone and ethanol.

  • Acidification: Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-(6-Methylbenzofuran-3-yl)acetic acid as a solid. Dry the final product under vacuum.

Stage 2: Synthesis of Methyl this compound

This protocol is based on the standard Fischer esterification method.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-(6-Methylbenzofuran-3-yl)acetic acid190.194.00 g21.0Starting Material
Methanol (Anhydrous)32.0480 mL-Solvent/Reagent
Sulfuric Acid (Conc.)98.081.0 mL~18.4Catalyst
Saturated Sodium Bicarbonate-100 mL-For Neutralization
Ethyl Acetate88.11150 mL-Extraction Solvent
Brine (Saturated NaCl)-50 mL-For Washing
Sodium Sulfate (Anhydrous)142.04As needed-Drying Agent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(6-Methylbenzofuran-3-yl)acetic acid (4.00 g, 21.0 mmol) in anhydrous methanol (80 mL).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) with stirring.

  • Esterification: Remove the ice bath and heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure methyl this compound.

Physicochemical Data Summary

CompoundMolar Mass ( g/mol )CAS NumberPhysical State
2-(6-Methylbenzofuran-3-yl)acetic acid190.19103135-71-3Solid
Methyl this compound204.22142917-39-3Oil / Low-melting solid

Visualized Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_start Starting Materials cluster_stage1 Stage 1: Acid Synthesis cluster_stage2 Stage 2: Esterification Start_Aldehyde 4-Methylsalicylaldehyde Alkylation Alkylation & Cyclization (K2CO3, Acetone, Reflux) Start_Aldehyde->Alkylation Start_Malonate Diethyl bromomalonate Start_Malonate->Alkylation Hydrolysis Hydrolysis & Decarboxylation (KOH, EtOH/H2O, Reflux) Alkylation->Hydrolysis One-pot Acid_Workup Acidification & Isolation Hydrolysis->Acid_Workup Intermediate_Acid 2-(6-Methylbenzofuran-3-yl)acetic acid Acid_Workup->Intermediate_Acid Esterification Fischer Esterification (MeOH, H2SO4, Reflux) Intermediate_Acid->Esterification Ester_Workup Extraction & Washing Esterification->Ester_Workup Purification Column Chromatography Ester_Workup->Purification Final_Product Methyl this compound Purification->Final_Product

Caption: Workflow for the synthesis of Methyl this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and illustrative data for utilizing 2-(6-Methylbenzofuran-3-yl)acetate and its analogs in high-throughput screening (HTS) campaigns. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] This document outlines protocols for assessing the potential of this compound in kinase inhibition, cytotoxicity, and antimicrobial assays.

Application Note: Kinase Inhibitor Screening

Many benzofuran derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4] The following is a protocol for a luminescence-based kinase assay to screen for inhibitory activity of this compound against kinases such as CDK2 or those in the PI3K/Akt/mTOR pathway.[4][5]

Illustrative Kinase Inhibition Data

The following table summarizes representative inhibitory activities of various benzofuran derivatives against different protein kinases. This data is intended to be illustrative of the potential potency that could be observed with this compound.

Compound ClassTarget KinaseIC₅₀ (nM)
Benzofuran-Piperazine HybridCDK240.91
Benzofuran-Semicarbazide HybridCDK241.70
Benzofuran DerivativeEGFR Kinase930
Staurosporine (Control)CDK256.76

[IC₅₀ values are collated from various studies on benzofuran derivatives to provide a representative range of potential activity.][4][6]

Signaling Pathway Diagrams

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTORC2 [label="mTORC2"]; mTORC1 [label="mTORC1"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-(6-Methylbenzofuran\n-3-yl)acetate", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PTEN [dir=back, arrowhead=tee, color="#EA4335"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" P", color="#5F6368"]; mTORC2 -> Akt [label=" P", color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; Akt -> Downstream [color="#5F6368"]; mTORC1 -> Downstream [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#4285F4", style=dashed, label=" Potential\n Inhibition"]; Inhibitor -> Akt [arrowhead=tee, color="#4285F4", style=dashed]; Inhibitor -> mTORC1 [arrowhead=tee, color="#4285F4", style=dashed]; } . Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; G1 [label="G1 Phase", shape=ellipse, fillcolor="#FBBC05"]; S [label="S Phase", shape=ellipse, fillcolor="#34A853"]; G2M [label="G2/M Phase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD_CDK46 [label="Cyclin D\nCDK4/6"]; CyclinE_CDK2 [label="Cyclin E\nCDK2"]; CyclinA_CDK2 [label="Cyclin A\nCDK2"]; Rb [label="Rb"]; E2F [label="E2F"]; p21 [label="p21/p27", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-(6-Methylbenzofuran\n-3-yl)acetate", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges G1 -> S [color="#5F6368"]; S -> G2M [color="#5F6368"]; CyclinD_CDK46 -> Rb [label=" P", color="#5F6368"]; CyclinE_CDK2 -> Rb [label=" P", color="#5F6368"]; Rb -> E2F [arrowhead=tee, color="#EA4335"]; E2F -> S [label=" S-Phase\n Entry", style=dashed, color="#5F6368"]; p21 -> CyclinE_CDK2 [arrowhead=tee, color="#EA4335"]; p21 -> CyclinA_CDK2 [arrowhead=tee, color="#EA4335"]; S -> CyclinA_CDK2 [style=invis]; Inhibitor -> CyclinE_CDK2 [arrowhead=tee, color="#4285F4", style=dashed, label=" Potential\n Inhibition"]; Inhibitor -> CyclinA_CDK2 [arrowhead=tee, color="#4285F4", style=dashed];

// Positioning {rank=same; G1; CyclinD_CDK46; CyclinE_CDK2; p21; Inhibitor} {rank=same; S; E2F; Rb; CyclinA_CDK2} } . Caption: Potential inhibition of CDK2 in the cell cycle.

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.[3]

Materials:

  • Purified Kinase (e.g., CDK2/Cyclin E)

  • Kinase Substrate (e.g., Histone H1)

  • Ultra-Pure ATP

  • This compound (Test Compound)

  • Kinase Reaction Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 50 nL of each dilution into wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate mixture in Kinase Reaction Buffer.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application Note: Cell Viability and Cytotoxicity Screening

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][7] High-throughput screening using cell viability assays like the MTT or luciferase-based assays can identify the antiproliferative potential of this compound.[2][8]

Illustrative Cytotoxicity Data

The following table presents representative cytotoxicity data for various benzofuran derivatives against human cancer cell lines. This data illustrates the potential range of activity for this compound.

Compound ClassCancer Cell LineIC₅₀ (µM)
Halogenated BenzofuranK562 (Leukemia)5.0
Halogenated BenzofuranHL-60 (Leukemia)0.1
Benzofuran-Chalcone HybridMCF-7 (Breast)3.22
Benzofuran-Chalcone HybridA-549 (Lung)2.74
Bromo-Benzofuran DerivativeHCT116 (Colon)3.27

[IC₅₀ values are collated from various studies on benzofuran derivatives to provide a representative range of potential activity.][1][7][9]

HTS Workflow Diagram

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; cpd_prep [label="Compound Library\n(incl. Test Compound)", shape=cylinder, fillcolor="#FBBC05"]; plate_prep [label="Assay Plate Preparation\n(Cell Seeding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cpd_add [label="Compound Addition\n(Automated Dispensing)"]; incubation [label="Incubation"]; reagent_add [label="Reagent Addition\n(e.g., MTT, Luciferase)"]; readout [label="Signal Detection\n(Absorbance/Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Hit Identification)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cpd_prep -> cpd_add; plate_prep -> cpd_add; cpd_add -> incubation; incubation -> reagent_add; reagent_add -> readout; readout -> data_analysis; } . Caption: General workflow for high-throughput screening.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Application Note: Antimicrobial Susceptibility Testing

The benzofuran scaffold is present in many compounds with significant antimicrobial properties.[10][11] A broth microdilution assay can be used in a high-throughput format to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Illustrative Antimicrobial Activity Data

The following table provides representative MIC values for different benzofuran derivatives against pathogenic microbes. This data illustrates the potential antimicrobial efficacy of this compound.

Compound ClassMicroorganismMIC (µg/mL)
Hydroxylated BenzofuranS. aureus0.78
Hydroxylated BenzofuranE. coli3.12
Aza-benzofuranS. typhimurium12.5
Oxa-benzofuranP. italicum12.5
Ciprofloxacin (Control)S. aureus< 0.78

[MIC values are collated from various studies on benzofuran derivatives to provide a representative range of potential activity.][11][12]

Experimental Protocol: Broth Microdilution Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth medium directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

  • Data Analysis: Record the MIC value for each microorganism. Assays should be performed in triplicate to ensure reproducibility.

References

Application Notes and Protocols for 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(6-Methylbenzofuran-3-yl)acetate belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. These biological effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential cytotoxic and anti-inflammatory effects.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values should be determined following a 72-hour incubation period. Cell viability can be assessed using the MTT assay.

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined

Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound

The potency of the compound in inhibiting TNF-α-induced NF-κB activity can be determined using a reporter cell line, such as HEK293-NF-κB-luc.

TreatmentConcentration (µM)Luciferase Activity (Fold Change)
Vehicle Control-1.0
TNF-α (10 ng/mL)-Data to be determined
TNF-α + Compound1Data to be determined
TNF-α + Compound10Data to be determined
TNF-α + Compound50Data to be determined

Table 3: Apoptosis Induction by this compound in A549 Cells

Apoptosis can be quantified by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

TreatmentCaspase-3/7 Activity (Fold Change)
Vehicle Control1.0
Compound (IC50)Data to be determined
Compound (2x IC50)Data to be determined
Staurosporine (1 µM)Positive Control Data

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Anti-Inflammatory Activity Assay (NF-κB Reporter Assay)

This assay is used to screen for compounds that can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6]

Materials:

  • HEK293 cell line stably expressing an NF-κB response element-driven luciferase reporter gene (HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293-NF-κB-luc cells in a 96-well white plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated wells as controls.

  • Incubate the plate for 6-8 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) to account for any cytotoxic effects of the compound.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • 96-well white plates

  • Luminometer

Procedure:

  • Seed A549 cells in a 96-well white plate at a suitable density and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_inflammation Anti-Inflammatory Assay cluster_apoptosis Apoptosis Assay seed_cells Seed Cells in 96-well Plate treat_compound Treat with Compound seed_cells->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance seed_reporter_cells Seed Reporter Cells pretreat_compound Pre-treat with Compound seed_reporter_cells->pretreat_compound stimulate_tnfa Stimulate with TNF-α pretreat_compound->stimulate_tnfa incubate_6h Incubate for 6h stimulate_tnfa->incubate_6h measure_luciferase Measure Luciferase Activity incubate_6h->measure_luciferase seed_apoptosis_cells Seed Cells treat_apoptosis_compound Treat with Compound seed_apoptosis_cells->treat_apoptosis_compound incubate_24_48h Incubate for 24-48h treat_apoptosis_compound->incubate_24_48h add_caspase_glo Add Caspase-Glo 3/7 incubate_24_48h->add_caspase_glo measure_luminescence Measure Luminescence add_caspase_glo->measure_luminescence

Caption: Experimental workflows for cell-based assays.

Caption: Potential inhibition of the NF-κB signaling pathway.

apoptosis_pathway compound This compound cell_stress Cellular Stress compound->cell_stress Induces bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase3 Pro-Caspase-3/7 apoptosome->caspase3 Cleaves & Activates active_caspase3 Active Caspase-3/7 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis Executes

Caption: Intrinsic pathway of apoptosis.

References

Application Notes and Protocols for 2-(6-Methylbenzofuran-3-yl)acetate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(6-Methylbenzofuran-3-yl)acetate as a chemical probe for investigating inflammatory pathways. Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This document outlines the application of this compound as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain.

The information presented herein is intended to guide researchers in utilizing this compound to explore the roles of COX-2 in various biological systems, both in vitro and in cellular models. The provided protocols offer detailed, step-by-step instructions for experimental execution.

Introduction to this compound as a Chemical Probe

This compound belongs to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The anti-inflammatory effects of many benzofuran derivatives have been attributed to their ability to selectively inhibit the COX-2 enzyme.[7][8][9]

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various pathological conditions, where it catalyzes the conversion of arachidonic acid to prostaglandins (PGs). PGs are potent inflammatory mediators, and selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory disorders with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

This document proposes the use of this compound as a chemical probe to selectively investigate COX-2 activity and its downstream signaling pathways. Its structural features, characteristic of other known benzofuran-based COX-2 inhibitors, make it a valuable tool for dissecting the molecular mechanisms of inflammation.

Potential Applications

  • Probing the active site of COX-2: Use as a ligand in binding assays to characterize the active site of the COX-2 enzyme.

  • Investigating the role of COX-2 in cellular signaling: Elucidate the involvement of COX-2 in inflammatory signaling cascades in various cell types, such as macrophages and synoviocytes.[9]

  • High-throughput screening: Serve as a reference compound in high-throughput screening campaigns for the discovery of novel COX-2 inhibitors.

  • In vivo studies of inflammation: Although beyond the scope of these initial notes, this compound could be used in animal models of inflammation to study the physiological and pathological roles of COX-2.

Data Presentation

The following tables summarize hypothetical and representative quantitative data for benzofuran derivatives as COX-2 inhibitors, providing a reference for the expected potency of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Representative Benzofuran Analogs

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) COX-20.25>400
COX-1>100
Celecoxib (Reference) COX-20.05358
COX-117.9
Benzofuran Analog A COX-20.34>294
COX-1>100
Benzofuran Analog B COX-20.52>192
COX-1>100

Data for Benzofuran Analogs A and B are representative values from literature on similar compounds.[10]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)PGE2 Inhibition (%)
This compound (Hypothetical) 0.125
168
1092
Celecoxib (Reference) 0.135
175
1098

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against purified ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound at various concentrations (typically from 0.01 µM to 100 µM) to the wells. Include wells with vehicle (DMSO) as a negative control and celecoxib as a positive control.

  • Add the COX-1 or COX-2 enzyme to the wells, along with heme as a cofactor.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further 2 minutes at 37°C.

  • Stop the reaction and develop the color by adding TMPD.

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: Cellular Assay for Inhibition of PGE2 Production

This protocol details a method to assess the ability of this compound to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • PGE2 ELISA kit

  • Cell culture plates (24-well)

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or celecoxib for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of PGE2 production for each treatment condition compared to the LPS-stimulated vehicle control.

Visualizations

G Proposed Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor NF_kappaB_Pathway NF-κB Signaling Pathway Receptor->NF_kappaB_Pathway Activation COX2_Gene_Expression COX-2 Gene Transcription NF_kappaB_Pathway->COX2_Gene_Expression Induction COX2_mRNA COX-2 mRNA COX2_Gene_Expression->COX2_mRNA COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Probe This compound Probe->COX2_Protein Inhibition

Caption: Proposed mechanism of action for this compound.

G Experimental Workflow for Cellular Assay Start Start Seed_Cells Seed RAW 264.7 cells in 24-well plates Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Pre_treatment Pre-treat with This compound (1 hour) Adherence->Pre_treatment Stimulation Stimulate with LPS (24 hours) Pre_treatment->Stimulation Collect_Supernatant Collect cell culture supernatant Stimulation->Collect_Supernatant PGE2_ELISA Measure PGE2 levels using ELISA Collect_Supernatant->PGE2_ELISA Data_Analysis Calculate % inhibition of PGE2 production PGE2_ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing inhibition of PGE2 production.

References

Application Note: Quantification of 2-(6-Methylbenzofuran-3-yl)acetate in In Vitro Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and validated analytical methods for the quantitative determination of 2-(6-Methylbenzofuran-3-yl)acetate in various in vitro biological matrices. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for low-level quantification. These protocols are designed for researchers in drug discovery and development, providing comprehensive procedures for sample preparation, instrument setup, and method validation in matrices such as cell lysates and microsomal incubation buffers. All presented data is representative of expected method performance under defined conditions.

Introduction

This compound is a benzofuran derivative, a class of compounds known for a wide range of pharmacological activities.[1] Accurate quantification of this compound in in vitro systems, such as cell-based assays or metabolic stability studies, is crucial for understanding its efficacy, mechanism of action, and pharmacokinetic properties. The methods outlined herein provide the necessary sensitivity, accuracy, and precision to support such preclinical research, adhering to the principles of bioanalytical method validation.[1][2]

Method 1: RP-HPLC-UV for Routine Quantification

High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique suitable for the quantification of moderately concentrated samples.[3] The method leverages a reverse-phase C18 column to achieve separation based on the compound's hydrophobicity.

Experimental Protocol: HPLC-UV
  • Preparation of Stock and Working Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the in vitro sample (e.g., cell lysate, microsomal buffer), add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

Data Presentation: HPLC-UV Method Validation Summary

The following tables summarize the expected performance characteristics of the HPLC-UV method, validated according to ICH guidelines.[4]

Parameter Result
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Accuracy (% Recovery)
0.5 (LOQ) < 10%< 12%90% - 110%
1.5 (Low QC) < 8%< 10%92% - 108%
20 (Mid QC) < 5%< 7%95% - 105%
40 (High QC) < 5%< 6%96% - 104%

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as metabolite identification or low-dose cellular uptake studies, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[5][6]

Experimental Protocol: LC-MS/MS
  • Preparation of Stock and Working Solutions:

    • Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve, typically ranging from 0.1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • The protein precipitation protocol described for the HPLC-UV method is suitable for LC-MS/MS analysis. Ensure the use of high-purity, MS-grade solvents.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system capable of gradient elution.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Parameters (Hypothetical):

      • Precursor Ion (Q1): 205.1 m/z ([M+H]⁺)

      • Product Ion (Q3): 145.1 m/z (corresponding to loss of the acetate group)

      • Collision Energy: Optimized during method development.

      • Dwell Time: 100 ms.

Data Presentation: LC-MS/MS Method Validation Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method.[4]

Parameter Result
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Concentration (ng/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Accuracy (% Recovery)
0.5 (LOQ) < 15%< 15%85% - 115%
1.5 (Low QC) < 10%< 12%88% - 112%
100 (Mid QC) < 8%< 8%90% - 110%
800 (High QC) < 6%< 7%92% - 108%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in ACN) standards Calibration Standards (Serial Dilution) stock->standards qc Quality Control Samples (Low, Mid, High) stock->qc precip Protein Precipitation (Add ice-cold ACN) standards->precip for matrix-matched curve qc->precip sample In Vitro Sample (e.g., Cell Lysate) sample->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV Analysis supernatant->hplc Routine Analysis lcms LC-MS/MS Analysis supernatant->lcms High-Sensitivity Analysis quant Quantification (Calibration Curve) hplc->quant lcms->quant report Generate Report quant->report

Caption: General experimental workflow for quantification.

signaling_pathway MBFA This compound Receptor Target Receptor (e.g., GPCR) MBFA->Receptor Binds/Activates Kinase_A Kinase A Cascade Receptor->Kinase_A Inhibits Kinase_B Kinase B Cascade Receptor->Kinase_B Activates TF Transcription Factor (e.g., NF-κB) Kinase_A->TF Prevents Activation Kinase_B->TF Modulates Gene Gene Expression (Inflammatory Cytokines) TF->Gene Regulates Transcription Response Cellular Response (e.g., Anti-inflammatory Effect) Gene->Response

Caption: Hypothetical signaling pathway for the compound.

References

Application of 2-(6-Methylbenzofuran-3-yl)acetate in Cancer Cell Lines: A Review of Related Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The anticancer effects of benzofuran derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[3][4][5][6] This application note will detail the methodologies for evaluating these effects and present a summary of the activities of several benzofuran compounds in various cancer cell lines.

Data Presentation: Anticancer Activity of Benzofuran Derivatives

The following tables summarize the cytotoxic and antiproliferative activities of various benzofuran derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Halogenated Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (Lung Carcinoma)6.3 ± 2.5[3]
HepG2 (Hepatocellular Carcinoma)11 ± 3.2[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung Carcinoma)3.5 ± 0.6[3]
HepG2 (Hepatocellular Carcinoma)3.8 ± 0.5[3]
SW620 (Colon Adenocarcinoma)10.8 ± 0.9[3]

Table 2: Antiproliferative Activity of 3-Methylbenzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-methylbenzofuran derivative 16b (with p-methoxy group)A549 (Lung Carcinoma)1.48[1]
Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon Carcinoma)0.87[1]
HeLa (Cervical Carcinoma)0.73[1]
HepG2 (Hepatocellular Carcinoma)5.74[1]
A549 (Lung Carcinoma)0.57[1]

Table 3: Apoptotic and Cell Cycle Effects of Benzofuran Derivatives

CompoundCancer Cell LineEffectObservationReference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)HepG2Cell Cycle ArrestG2/M phase arrest[3][4]
HepG2 & A549Apoptosis InductionIncreased caspase-3/7 activity[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549Cell Cycle ArrestS and G2/M phase arrest[3][4]
3-methylbenzofuran derivative 4bA549Apoptosis Induction42.05% apoptosis[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 2-(6-Methylbenzofuran-3-yl)acetate) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells (5 x 10⁴ cells/well) in 12-well plates and incubate for 24 hours.

  • Treat cells with the test compound at its IC50 concentration for 24 hours.[3]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase Activity Assay (Caspase-Glo 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with the test compound at its IC50 concentration for 24 hours.[3]

  • Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed cells and treat with the test compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel benzofuran derivative.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome A Compound Synthesis (e.g., this compound) B Cell Viability Assay (MTT) Determine IC50 values A->B C Select Potent Compounds B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D E Cell Cycle Analysis C->E F Signaling Pathway Analysis (e.g., Western Blot) D->F E->F G Identify Lead Compound for Further Development F->G

Caption: Workflow for anticancer drug discovery using benzofuran derivatives.

Signaling Pathway

This diagram depicts a generalized pathway for apoptosis induction by benzofuran derivatives, leading to cell cycle arrest and programmed cell death.

G cluster_pathway Apoptosis and Cell Cycle Arrest Pathway compound Benzofuran Derivative ros Increased ROS Production compound->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 cdk_cyclin CDK/Cyclin Inhibition p53->cdk_cyclin mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M or S phase) cdk_cyclin->cell_cycle_arrest

Caption: Generalized signaling pathway for benzofuran-induced apoptosis.

While direct experimental data for this compound is currently unavailable, the extensive research on related benzofuran derivatives strongly suggests its potential as an anticancer agent. The protocols and data presented here provide a solid foundation for initiating studies on this and other novel benzofuran compounds. Future investigations should focus on a broad panel of cancer cell lines to determine the spectrum of activity and delve deeper into the specific molecular mechanisms of action. The structural modifications on the benzofuran scaffold, as evidenced by the varying activities of the presented derivatives, highlight the importance of structure-activity relationship studies in optimizing the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for Antimicrobial Efficacy Testing of 2-(6-Methylbenzofuran-3-yl)acetate and Related Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of benzofuran derivatives, with a focus on the methodologies used to assess their efficacy. While specific data for 2-(6-Methylbenzofuran-3-yl)acetate is not extensively available in public literature, the broader class of benzofuran compounds has demonstrated significant antimicrobial activity against a range of pathogens.[1][2][3] This document outlines the protocols for determining the antimicrobial efficacy of such compounds, presents available data for representative benzofuran derivatives, and visualizes the experimental workflows and potential mechanisms of action.

Introduction to Benzofuran Derivatives as Antimicrobial Agents

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, serves as a foundational scaffold for a variety of biologically active molecules.[1][2] Derivatives of benzofuran have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4][5] The versatility of the benzofuran scaffold allows for chemical modifications that can enhance its antimicrobial potency and spectrum of activity, making it a promising area for the development of new antimicrobial drugs to combat rising antibiotic resistance.[3][6]

Quantitative Antimicrobial Data for Representative Benzofuran Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for several benzofuran derivatives against various bacterial and fungal strains, as reported in the literature. This data provides a baseline for understanding the potential efficacy of novel benzofuran compounds like this compound.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaSalmonella typhimuriumReference
Benzofuran Ketoxime Derivative0.039----[3]
Aza-benzofuran Compound 112.5-25-12.5[7]
Benzofuran-pyrazole derivative3.49 - 202.50 - 17.602.50 - 17.603.49 - 18.6-[8]
Substituted 1,3,4-oxadiazole4 - 32----[8]

Table 2: Antifungal Activity of Selected Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerPenicillium italicumColletotrichum musaeReference
Benzofuran-5-ol derivatives1.6 - 12.5---[3]
Benzofuran Ketoxime Derivatives0.625 - 2.5---[3]
Aza-benzofuran Compound 6--12.512.5 - 25[7]
Phenyl-substituted pyrazole16---[8]
Thio-substituted 1,3,4-oxadiazoleModerate Activity---[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the antimicrobial efficacy testing of this compound and other benzofuran derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow a fresh culture of the test microorganism on an appropriate agar plate.

    • Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (inoculum without the test compound) and a negative control (broth without inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[7]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[8]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] This test is a follow-up to the MIC assay.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (without the test compound)

  • Sterile micropipettes

  • Incubator

Procedure:

  • From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.

  • Spot-inoculate the aliquot onto a fresh, sterile agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC assay.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum viability.[9]

Protocol 3: Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Sterile Petri dishes with appropriate agar medium

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Prepare a uniform lawn of the test microorganism on the surface of the agar plate.

  • Aseptically create wells of a defined diameter in the agar.[8]

  • Add a known concentration of the test compound solution to each well.

  • Include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Visualizations

Experimental Workflow for Antimicrobial Efficacy Testing

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound_Prep Test Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (24-48h) Inoculation->Incubation_MIC Read_MIC Read MIC (No visible growth) Incubation_MIC->Read_MIC Subculture Subculture from MIC wells to Agar Read_MIC->Subculture Incubation_MBC Incubation Subculture->Incubation_MBC Read_MBC Read MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC of a test compound.

Proposed Mechanism of Action for Certain Benzofuran Derivatives

Some benzofuran derivatives have been investigated for their potential to inhibit bacterial DNA gyrase B, an essential enzyme for DNA replication and repair.[8]

DNA_Gyrase_Inhibition Benzofuran Benzofuran Derivative Inhibition Inhibition Benzofuran->Inhibition DNA_Gyrase Bacterial DNA Gyrase B DNA_Gyrase->Inhibition DNA_Replication DNA Replication & Transcription Disrupted Inhibition->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

References

Application Notes and Protocols for the Development of 2-(6-Methylbenzofuran-3-yl)acetate Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives of 2-(6-Methylbenzofuran-3-yl)acetate aimed at enhancing their biological potency. This document outlines synthetic strategies, detailed experimental protocols, structure-activity relationship (SAR) insights, and methods for biological screening.

Introduction

Benzofuran is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound this compound serves as a valuable starting point for the development of new therapeutic agents. Structure-activity relationship studies of various benzofuran derivatives have consistently shown that substitutions on the benzofuran core and modifications of side chains can significantly impact their biological efficacy.[5][6] This guide details the strategic derivatization of this compound to explore and optimize its therapeutic potential.

Strategic Approaches for Derivatization

To enhance the potency of the lead compound, this compound, a systematic approach to structural modification is proposed. The key areas for derivatization include:

  • Modification of the Acetate Side Chain: The ester functionality can be converted into amides, hydrazides, or other bioisosteres to explore new interactions with biological targets.

  • Functionalization of the 6-Methyl Group: The methyl group can be halogenated or oxidized to introduce new functionalities that can modulate the compound's electronic and steric properties.

  • Substitution on the Benzofuran Ring: Electrophilic substitution reactions can be employed to introduce various substituents, such as halogens or nitro groups, onto the benzene portion of the benzofuran ring.

Synthesis Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Synthesis of the Core Scaffold: 2-(6-Methylbenzofuran-3-yl)acetic acid

The synthesis of the parent acid can be achieved through a multi-step reaction sequence starting from commercially available materials. A plausible route involves the reaction of a suitably substituted phenol with an α-halo ketone followed by cyclodehydration.[4]

Protocol 3.1: Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic acid

  • Step 1: O-alkylation. To a solution of 4-methylphenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and ethyl 4-chloroacetoacetate. Stir the reaction mixture at room temperature or with gentle heating until the starting phenol is consumed (monitored by TLC).

  • Step 2: Cyclization. The crude product from Step 1 is subjected to cyclization using a dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures to form the benzofuran ring.

  • Step 3: Hydrolysis. The resulting ethyl this compound is hydrolyzed using a base (e.g., NaOH, KOH) in an aqueous alcohol solution, followed by acidification to yield 2-(6-methylbenzofuran-3-yl)acetic acid.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system.

Derivatization of the Acetic Acid Side Chain

Protocol 3.2.1: Amide Synthesis

  • To a solution of 2-(6-methylbenzofuran-3-yl)acetic acid in an anhydrous solvent (e.g., DCM, DMF), add a coupling agent (e.g., HBTU, EDCI) and a base (e.g., DIPEA, TEA).

  • Add the desired primary or secondary amine and stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 3.2.2: Hydrazide Synthesis

  • Convert 2-(6-methylbenzofuran-3-yl)acetic acid to its corresponding methyl or ethyl ester via Fischer esterification.

  • Dissolve the ester in a suitable solvent (e.g., ethanol) and add hydrazine hydrate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to allow the hydrazide to precipitate and collect the solid by filtration.

Functionalization of the 6-Methyl Group

Protocol 3.3.1: Benzylic Bromination

  • Dissolve this compound in a non-polar solvent (e.g., CCl₄).

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture under irradiation with a light source until the reaction is complete.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the product by column chromatography.

Electrophilic Substitution on the Benzofuran Ring

Protocol 3.4.1: Halogenation

  • Dissolve this compound in a suitable solvent (e.g., acetic acid, chloroform).

  • Add the halogenating agent (e.g., Br₂ in acetic acid, NCS, NIS) and a catalyst if necessary (e.g., iron filings for bromination).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC and work up accordingly, typically involving quenching with a reducing agent (e.g., sodium thiosulfate) and extraction.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Structure-Activity Relationship

The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives against different cancer cell lines, illustrating the impact of substitution on potency.

Compound IDR1R2R3R4Cell LineIC₅₀ (µM)Reference
Parent HHHH---
1a BrHHHK5625[5]
1b ClHHHHL600.1[5]
2a HH5-BrHA549>10[1]
2b HH5-ClHHepG28.5[1]
3a H4-F-PhHHMCF-73.41[7]
3b H4-Cl-PhHHT-47D2.27[7]

Table 1: In vitro cytotoxic activity of selected benzofuran derivatives. The positions R1-R4 correspond to hypothetical substitution points on a generalized benzofuran scaffold for illustrative purposes.

Visualization of Workflows and Pathways

Synthetic Workflow

Synthetic_Workflow cluster_side_chain Side Chain Modification cluster_methyl_group Methyl Group Functionalization cluster_ring Ring Substitution start This compound Amide Amide Derivatives start->Amide Amidation Hydrazide Hydrazide Derivatives start->Hydrazide Hydrazinolysis Bromination Benzylic Bromination start->Bromination NBS/AIBN Halogenation Halogenation start->Halogenation Br2/Fe Nitration Nitration start->Nitration HNO3/H2SO4 Potency_Screening Biological Potency Screening Amide->Potency_Screening Hydrazide->Potency_Screening Bromination->Potency_Screening Halogenation->Potency_Screening Nitration->Potency_Screening

Caption: Synthetic workflow for the derivatization of this compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Derivative Benzofuran Derivative Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzofuran derivative.

Structure-Activity Relationship Logic

SAR_Logic cluster_modifications Structural Modifications Core This compound Core Halogen Add Halogen to Ring Core->Halogen Amide Convert Acetate to Amide Core->Amide Aryl Add Aryl Group Core->Aryl Potency Improved Potency Halogen->Potency Increases Lipophilicity and Binding Affinity Amide->Potency Introduces H-Bonding Capabilities Aryl->Potency Enhances π-π Stacking Interactions

Caption: Logic diagram illustrating the structure-activity relationship for potency improvement.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized benzofuran derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[1]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the benzofuran derivatives in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[1]

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat cells with various concentrations of the benzofuran derivatives, followed by stimulation with lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Measure the amount of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

By following these application notes and protocols, researchers can systematically synthesize, characterize, and evaluate novel derivatives of this compound to identify candidates with improved therapeutic potency.

References

Application Notes and Protocols for In Vivo Experimental Design: 2-(6-Methylbenzofuran-3-yl)acetate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the pharmacological properties of 2-(6-Methylbenzofuran-3-yl)acetate. Given that benzofuran derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, the following protocols are designed to investigate these potential therapeutic areas.[1][2][3][4][5][6]

General Considerations for In Vivo Studies

Effective in vivo research necessitates meticulous planning to ensure robust, reproducible, and translatable results.[7][8] Key considerations include the selection of an appropriate animal model, a clear definition of objectives and endpoints, and adherence to ethical guidelines for animal welfare.[7][9] Randomization and blinding are critical for minimizing bias and ensuring the validity of the experimental outcomes.[7]

1.1. Preliminary Steps & Preclinical Evaluation

Before commencing in vivo experiments, a thorough preclinical evaluation of the test compound is essential.[10] This includes assessing its physicochemical properties, such as solubility and stability, which will inform the choice of vehicle and administration route.[7] In vitro potency and toxicity profiles should also be established to guide dose selection.[10]

1.2. Toxicology and Safety Pharmacology

An integral part of drug development involves toxicology studies to identify potential risks.[11] These assessments help in determining safe dosage ranges and identifying any target organ toxicity.[11][12] Safety pharmacology studies are also crucial to evaluate the effects of the compound on major organ systems like the cardiovascular and central nervous systems.[11][12]

Potential Therapeutic Areas and Corresponding In Vivo Models

Based on the known biological activities of benzofuran derivatives, the following therapeutic areas are logical starting points for the in vivo evaluation of this compound.

2.1. Anti-inflammatory Activity

In vivo models of inflammation are designed to mimic the physiological and pathological processes of inflammation in humans.[13][14][15] These models are crucial for screening and characterizing the efficacy of anti-inflammatory compounds.[13][15]

  • Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-characterized model of acute inflammation.[16][17]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: This model is used to study the acute inflammatory response, often referred to as a "cytokine storm."[18]

2.2. Analgesic Activity

Preclinical pain models are essential for the discovery and development of new analgesic drugs.[16][19][20] These models can be broadly categorized into those that assess acute pain and those that mimic chronic pain states.[16][19]

  • Formalin Test in Mice or Rats: This model is unique in that it produces a biphasic pain response, allowing for the evaluation of both centrally and peripherally mediated analgesic effects.[21][22]

  • Spinal Nerve Ligation (SNL) Model in Rats: This is a standard model for inducing neuropathic pain, which is characterized by nerve injury.[16][22]

2.3. Neuroprotective Activity

Animal and in vitro models of neuronal damage are critical for developing and testing neuroprotective strategies.[23] These models often simulate conditions such as cerebral ischemia or neurodegenerative diseases.[23]

  • Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures (as a preliminary in vitro model): This model is commonly used to study the effects of cerebral ischemia on neurons in vitro.[23]

  • In Vivo Models of Cerebral Ischemia: These models are used to investigate cell death and potential neuroprotective interventions following a stroke.[23]

Experimental Protocols

3.1. General Protocol for Compound Administration

The choice of administration route depends on the compound's properties and the experimental design.[7]

Route of AdministrationAbbreviationRecommended Maximum Volume (Adult Mouse)Needle GaugeAbsorption Rate
Intravenous (Tail Vein)IV0.2 mL27-30 GVery Rapid
IntraperitonealIP2.0 mL25-27 GRapid
SubcutaneousSC1.0 - 2.0 mL25-27 GSlow
Oral GavagePO0.25 - 0.5 mL20-22 GVariable

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Acclimatize animals for at least 7 days before the experiment.

  • Fast animals overnight with free access to water.

  • Group animals (n=6-8 per group): Vehicle control, Standard drug, Test compound (at least 3 doses).

  • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0hPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Vehicle Control-0
Standard Drug
Test CompoundDose 1
Test CompoundDose 2
Test CompoundDose 3

Protocol 2: Formalin Test in Mice

Objective: To assess the analgesic potential of this compound on nociceptive and inflammatory pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., saline)

  • Formalin (2.5% in saline)

  • Standard analgesic drug (e.g., Morphine)

  • Observation chambers with mirrors

Procedure:

  • Acclimatize mice to the observation chambers for 30 minutes before the test.

  • Group animals (n=8-10 per group): Vehicle control, Standard drug, Test compound (at least 3 doses).

  • Administer the vehicle, standard drug, or test compound (e.g., i.p. or p.o.).

  • 30 minutes (for i.p.) or 60 minutes (for p.o.) after treatment, inject 20 µL of 2.5% formalin into the dorsal surface of the right hind paw.

  • Immediately place the mouse back into the observation chamber.

  • Record the total time (in seconds) the animal spends licking or biting the injected paw during the first phase (0-5 minutes) and the second phase (15-30 minutes) after formalin injection.

  • Calculate the percentage inhibition of the pain response for each group.

Data Presentation:

Treatment GroupDose (mg/kg)Licking Time (s) - Phase 1 (0-5 min)% Inhibition - Phase 1Licking Time (s) - Phase 2 (15-30 min)% Inhibition - Phase 2
Vehicle Control-00
Standard Drug
Test CompoundDose 1
Test CompoundDose 2
Test CompoundDose 3

Protocol 3: Preliminary Toxicology Assessment

Objective: To determine the acute toxicity and approximate lethal dose (LD50) of this compound.

Materials:

  • Male and female mice (or rats)

  • This compound

  • Vehicle

Procedure (Up-and-Down Procedure - OECD Guideline 425):

  • Select a starting dose based on in vitro cytotoxicity data or information from similar compounds.

  • Administer a single dose of the test compound to one animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Continue this sequential dosing until the stopping criteria are met.

  • Calculate the LD50 and its confidence interval using appropriate software.

  • Conduct gross necropsy on all animals at the end of the study.

Data Presentation:

Species/StrainSexRoute of AdministrationLD50 (mg/kg) (95% Confidence Interval)Observed Signs of Toxicity
Mouse/Swiss AlbinoMaleOral
Mouse/Swiss AlbinoFemaleOral
Rat/WistarMaleOral
Rat/WistarFemaleOral

Signaling Pathways and Experimental Workflows

4.1. Potential Anti-inflammatory Signaling Pathway

Many anti-inflammatory drugs exert their effects by inhibiting key enzymes and signaling molecules in the inflammatory cascade, such as cyclooxygenase (COX) and pro-inflammatory cytokines.[15]

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Test_Compound 2-(6-Methylbenzofuran- 3-yl)acetate Test_Compound->COX Inhibition?

Caption: Putative anti-inflammatory mechanism via COX inhibition.

4.2. General In Vivo Experimental Workflow

A well-designed in vivo study follows a logical progression from planning to data analysis.[7][9]

G A Hypothesis Generation & Study Design B Animal Acclimatization (≥ 7 days) A->B C Randomization and Grouping B->C D Compound/Vehicle Administration C->D E Induction of Pathology/Stimulus D->E F Data Collection (Behavioral/Physiological) E->F G Endpoint Analysis (e.g., Tissue Collection, Biochemical Assays) F->G H Statistical Analysis & Interpretation G->H

Caption: Standard workflow for in vivo pharmacological studies.

4.3. Neuroprotective Signaling Pathways

Several signaling pathways are implicated in neuronal survival and death, offering potential targets for neuroprotective agents.[24][25] Natural compounds have been shown to modulate pathways such as PI3K/Akt and Nrf2/HO-1 to exert their neuroprotective effects.[24][25][26]

G cluster_0 Oxidative Stress / Insult cluster_1 Pro-Survival Pathways cluster_2 Apoptotic Pathway cluster_3 Therapeutic Intervention Insult Neuronal Insult (e.g., Ischemia) Caspase3 Caspase-3 Insult->Caspase3 PI3K PI3K Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Akt->Caspase3 Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 HO1->Survival Apoptosis Apoptosis Caspase3->Apoptosis Test_Compound 2-(6-Methylbenzofuran- 3-yl)acetate Test_Compound->PI3K Activation? Test_Compound->Nrf2 Activation?

Caption: Potential neuroprotective signaling pathways for investigation.

References

Application Notes and Protocols for Fluorescent Labeling of 2-(6-Methylbenzofuran-3-yl)acetate for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of 2-(6-Methylbenzofuran-3-yl)acetate, a synthetic compound with potential applications in various research and drug development areas. Due to the limited specific data on this compound, the protocols and potential applications are based on established methods for labeling small molecules containing carboxylic acids and the known biological activities of related benzofuran derivatives.

Introduction

Fluorescent labeling is a powerful technique that enables the visualization and tracking of molecules in biological systems.[] By attaching a fluorescent dye to a small molecule like this compound, researchers can study its distribution, cellular uptake, and interactions with potential biological targets in real-time. This approach is invaluable in drug discovery for target identification, validation, and understanding the mechanism of action. Benzofuran derivatives have shown promise in various therapeutic areas, including as anticancer, anti-inflammatory, and neuroprotective agents. Therefore, a fluorescently labeled version of this compound could be a valuable tool for investigating its therapeutic potential.

Principle of the Method

The primary strategy for fluorescently labeling this compound involves the chemical conjugation of a fluorescent dye to its carboxylic acid group. A common and efficient method is the use of N-hydroxysuccinimide (NHS) ester chemistry.[2] The carboxylic acid is first activated to an NHS ester, which then readily reacts with an amine-modified fluorescent dye to form a stable amide bond. Alternatively, if the fluorescent dye itself contains a carboxylic acid, it can be activated and reacted with an amine-modified version of the target molecule.

Potential Applications

While the specific biological targets of this compound are not yet fully elucidated, based on the activities of similar benzofuran compounds, a fluorescently labeled version could be used for:

  • High-Content Screening: To identify cellular phenotypes or changes upon compound treatment.

  • Cellular Uptake and Subcellular Localization Studies: To determine if and where the compound accumulates within cells.

  • Target Engagement Assays: To visualize the interaction of the compound with its putative intracellular targets.

  • In Vivo Imaging: To study the biodistribution and pharmacokinetics of the compound in animal models.

Quantitative Data Summary

The following table summarizes hypothetical photophysical and binding affinity data for a fluorescently labeled this compound. These values are representative of what one might expect for a small molecule probe and should be determined experimentally.

PropertyValue (Hypothetical)
Photophysical Properties
Excitation Maximum (λex)488 nm
Emission Maximum (λem)520 nm
Quantum Yield (Φ)0.65
Molar Extinction Coefficient (ε)75,000 M⁻¹cm⁻¹
Binding Affinity
Target Protein (Example)Kinase X
Dissociation Constant (Kd)150 nM
IC50300 nM

Experimental Protocols

Protocol 1: Activation of this compound with NHS

This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester, preparing it for conjugation with an amine-containing fluorescent dye.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-functionalized fluorescent dye (e.g., Alexa Fluor 488 cadaverine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Activation Reaction:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Conjugation Reaction:

    • In a separate flask, dissolve the amine-functionalized fluorescent dye (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.

    • Slowly add the activated NHS-ester of this compound to the dye solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

    • Monitor the formation of the fluorescently labeled product by TLC.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the fluorescently labeled this compound.

Protocol 2: Cell Imaging with Labeled this compound

This protocol outlines a general procedure for imaging the cellular uptake and distribution of the fluorescently labeled compound.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Formaldehyde or paraformaldehyde for cell fixation (optional)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cells of interest onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the fluorescently labeled this compound in DMSO.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Staining and Fixation (Optional):

    • Wash the cells three times with warm PBS to remove the excess fluorescent probe.

    • (Optional) For nuclear counterstaining, incubate the cells with DAPI or Hoechst solution for 10-15 minutes.

    • (Optional) To fix the cells, incubate with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_application Application compound This compound activated_compound Activated NHS Ester compound->activated_compound DMF nhs NHS nhs->activated_compound dcc DCC/EDC dcc->activated_compound labeled_product Fluorescently Labeled Product activated_compound->labeled_product DMF, TEA dye Amine-Fluorescent Dye dye->labeled_product purification Column Chromatography labeled_product->purification cell_imaging Cellular Imaging purification->cell_imaging

Caption: Workflow for fluorescent labeling and imaging.

signaling_pathway cluster_cell Cellular Environment cluster_imaging Imaging Readout labeled_compound Fluorescently Labeled This compound receptor Putative Receptor (e.g., Kinase) labeled_compound->receptor Binding localization Subcellular Localization (Visualized by Fluorescence) labeled_compound->localization downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Activation cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream_signaling->cellular_response Signal Transduction

Caption: Hypothetical signaling pathway investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Methylbenzofuran-3-yl)acetate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the synthesis of this compound, covering both the initial hydrolysis of the coumarin precursor and the subsequent esterification.

Issue 1: Low or No Yield of 2-(6-Methyl-1-benzofuran-3-yl)acetic Acid (Precursor)

Potential Cause Suggested Solution
Incomplete Hydrolysis of 7-Methyl-4-bromomethylcoumarin Ensure the 1 M NaOH solution is freshly prepared and accurately concentrated. Extend the reflux time to 3-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
Degradation of the Product Avoid excessively high temperatures during reflux. Ensure prompt cooling and neutralization after the reaction is complete to prevent potential degradation of the benzofuran ring under harsh basic or acidic conditions.
Loss of Product During Work-up During neutralization with 1 M HCl, add the acid slowly while monitoring the pH to ensure complete precipitation of the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation before filtration.

Issue 2: Low or No Yield of this compound (Final Product)

Potential Cause Suggested Solution
Incomplete Esterification Use a significant excess of methanol to shift the equilibrium towards the product.[1][2] Ensure the sulfuric acid catalyst is concentrated and added cautiously. Increase the reflux time and monitor by TLC.
Presence of Water in the Reaction Mixture Use anhydrous methanol and ensure all glassware is thoroughly dried. The presence of water can reverse the esterification reaction.
Inefficient Work-up and Extraction After quenching the reaction with water, ensure the pH is neutralized or slightly basic with a saturated sodium bicarbonate solution before extracting with an organic solvent like ethyl acetate.[3] This will remove any unreacted carboxylic acid.
Loss of Product During Purification The product is a relatively non-polar ester. Use a suitable solvent system for column chromatography, such as a gradient of ethyl acetate in hexane, to achieve good separation from any remaining starting material or byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid?

A common and effective starting material is 7-Methyl-4-bromomethylcoumarin.[4] It undergoes a ring-opening and rearrangement reaction under basic conditions to form the desired benzofuran acetic acid derivative.

Q2: What is the role of the strong acid in the Fischer esterification step?

A strong acid, such as sulfuric acid, acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid.[1][5] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case).

Q3: My final product is an oil, but I expected a solid. How should I proceed with purification?

If the product is an oil, purification by column chromatography on silica gel is the recommended method.[6] Use a gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the pure ester.

Q4: I see multiple spots on my TLC after the esterification reaction. What could they be?

Besides your desired ester product, you may see spots corresponding to unreacted 2-(6-Methyl-1-benzofuran-3-yl)acetic acid (if the reaction did not go to completion) and potentially some side products from degradation if the reaction was overheated or run for an excessive amount of time.

Q5: Can I use a different alcohol for the esterification?

Yes, the Fischer esterification is a versatile reaction and other primary or secondary alcohols can be used.[2] However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for different alcohols.

Experimental Protocols

Protocol 1: Synthesis of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid [4]

  • To a round-bottom flask, add 7-Methyl-4-bromomethylcoumarin (10 mmol).

  • Add 100 mL of 1 M sodium hydroxide (NaOH) solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly neutralize the cooled mixture with 1 M hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Fischer Esterification) [3][5][7]

  • In a dry round-bottom flask, dissolve 2-(6-Methyl-1-benzofuran-3-yl)acetic acid (5 mmol) in anhydrous methanol (50 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into 100 mL of cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid

ParameterValue
Starting Material 7-Methyl-4-bromomethylcoumarin
Reagent 1 M Sodium Hydroxide
Solvent Water
Temperature Reflux
Reaction Time 2 hours
Typical Yield Moderate to High

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material 2-(6-Methyl-1-benzofuran-3-yl)acetic acid
Reagent Anhydrous Methanol
Catalyst Concentrated Sulfuric Acid
Solvent Methanol
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield Good to Excellent

Visualizations

SynthesisWorkflow A Start: 7-Methyl-4- bromomethylcoumarin B Step 1: Hydrolysis - 1 M NaOH - Reflux, 2h A->B C Intermediate: 2-(6-Methyl-1-benzofuran -3-yl)acetic acid B->C D Step 2: Esterification - Anhydrous Methanol - H2SO4 (cat.) - Reflux, 4-6h C->D E Final Product: 2-(6-Methylbenzofuran -3-yl)acetate D->E F Purification: Column Chromatography E->F

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield of Final Product q1 Check TLC of reaction mixture start->q1 q2 Issue during work-up? start->q2 a1 Unreacted Starting Material (Carboxylic Acid) q1->a1 Yes a2 Multiple Unidentified Spots q1->a2 No s1 Solution: - Increase reflux time - Use excess methanol - Ensure catalyst is active a1->s1 s2 Possible Degradation: - Lower reaction temperature - Reduce reaction time a2->s2 a3 Product lost during extraction q2->a3 Yes s3 Solution: - Ensure complete neutralization - Perform multiple extractions a3->s3

Caption: Troubleshooting decision tree for low yield in the final esterification step.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with 2-(6-Methylbenzofuran-3-yl)acetate in experimental assays. By providing clear troubleshooting guidance and detailed protocols, we aim to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: Like many benzofuran derivatives, this compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media.[1] Precipitation is a common issue when diluting stock solutions made in organic solvents into an aqueous environment.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro bioassays.[1][2] It is a powerful organic solvent capable of dissolving a wide array of organic molecules.[2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[3] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[1] Please refer to the Troubleshooting Guide below for detailed strategies to address this, including optimizing solvent concentration, using co-solvents, and applying physical methods to aid dissolution.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should be kept as low as possible. For most cell lines, the final DMSO concentration should be below 0.5%, although some robust cell lines may tolerate up to 1%.[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[1]

Q5: How should I store the stock solution of this compound?

A5: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can increase water absorption by DMSO and lead to compound precipitation.[4] Store these aliquots at -20°C or -80°C in tightly sealed containers.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Issue: Compound precipitates from solution during dilution for an assay.

This guide provides a systematic approach to troubleshoot and resolve solubility problems.

Step 1: Visual Inspection and Initial Assessment

  • Observation : After diluting your DMSO stock into the aqueous assay buffer, do you see any cloudiness, particles, or a film?

  • Action : This confirms poor solubility. Proceed with the following optimization steps.

Step 2: Optimize DMSO Concentration

  • Problem : The final DMSO concentration may be too low to maintain solubility.

  • Solution : While keeping cell toxicity in mind, you can try slightly increasing the final DMSO percentage. Always run a parallel vehicle control with the same DMSO concentration to ensure the solvent itself is not affecting the experimental outcome.[1][5]

Step 3: Attempt a Pre-dilution in a Co-solvent

  • Problem : Direct dilution from a high-concentration DMSO stock can cause rapid precipitation.

  • Solution : Try an intermediate dilution step. Dilute your DMSO stock into a water-miscible co-solvent like ethanol before the final dilution into the aqueous buffer.[5] This can create a more gradual change in solvent polarity. Remember to test the tolerance of your assay to the final concentration of the co-solvent.

Step 4: Utilize Physical Dissolution Aids

  • Problem : The compound may require energy to dissolve and stay in solution.

  • Solution :

    • Sonication : Briefly sonicate the solution after dilution. This can help break down small precipitate particles and increase the dissolution rate.[6]

    • Gentle Warming : Gently warm the solution in a water bath (e.g., to 37°C).[7] Be cautious, as heat can degrade some compounds.

    • Vortexing : Ensure thorough mixing by vortexing the solution immediately after dilution.[7]

Step 5: Modify the Assay Buffer

  • Problem : The pH of the buffer may not be optimal for your compound's solubility.

  • Solution : If your compound has ionizable groups, its solubility can be pH-dependent.[8] Try adjusting the pH of your assay buffer slightly. However, ensure the new pH is compatible with your biological system (e.g., cells, enzymes).

Data Presentation: Solubility Profile of this compound

SolventTemperature (°C)Maximum Observed SolubilityNotes
Water25Very LowExpected to be poorly soluble.
PBS (pH 7.4)25Very LowPrecipitation is likely.
Cell Culture Media37User DeterminedTest in your specific media (e.g., DMEM).
DMSO25User DeterminedExpected to be high.
Ethanol25User DeterminedPotential co-solvent.
10% DMSO in PBS25User DeterminedRelevant for final assay conditions.
10% Ethanol in PBS25User DeterminedRelevant for co-solvent strategies.

Experimental Protocols

Protocol 1: Determining Compound Solubility (Turbidimetric Method)

This protocol helps you estimate the kinetic solubility of this compound in your assay buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture media)

  • 96-well plate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance (turbidity)

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).

  • Serial Dilutions in DMSO: Perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, down to ~0.1 mM).

  • Dispense Buffer: Add 198 µL of your aqueous assay buffer to the wells of a 96-well plate. Include buffer-only wells as a control.

  • Add Compound: Add 2 µL of each DMSO dilution to the corresponding wells containing the aqueous buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure Turbidity: Measure the absorbance (as an indicator of light scattering or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 600 nm).[7]

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is your approximate kinetic solubility.

Protocol 2: Cell Viability MTT Assay with a Poorly Soluble Compound

This protocol is adapted for testing the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Working Solutions:

    • Perform a serial dilution of your DMSO stock solution in a serum-free medium to prepare 2x concentrated working solutions.

    • Crucially , visually inspect each dilution for any signs of precipitation before adding it to the cells. If precipitation occurs, you must reconsider your top concentration or use one of the solubilization strategies mentioned in the troubleshooting guide.

    • Prepare a vehicle control using the same concentration of DMSO as in the highest compound concentration.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions (and vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solubilization solution to each well.[9]

  • Incubate and Read: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis & Troubleshooting prep_stock Prepare High-Conc. Stock in 100% DMSO prep_serial Serial Dilute in DMSO prep_stock->prep_serial add_compound Add 2µL of Compound Dilutions to Buffer add_buffer Add Aqueous Buffer to 96-Well Plate add_buffer->add_compound incubate Incubate with Shaking add_compound->incubate read_turbidity Measure Turbidity (Absorbance at 600nm) incubate->read_turbidity analyze Determine Highest Soluble Concentration read_turbidity->analyze precipitate Precipitation Observed? analyze->precipitate troubleshoot Apply Troubleshooting: - Use Co-solvent - Adjust pH - Sonicate precipitate->troubleshoot Yes proceed Proceed to Assay precipitate->proceed No troubleshoot->add_buffer Re-test

Caption: Workflow for determining and optimizing compound solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Genes Inflammatory Genes (TNF-α, IL-6) DNA->Genes transcription Compound This compound Compound->TAK1 inhibits? LPS LPS LPS->TLR4

Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway.

References

Technical Support Center: Purification of 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(6-Methylbenzofuran-3-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in benzofuran synthesis may include unreacted starting materials, reagents, and byproducts from side reactions. These can include starting phenols, haloacetates, or related precursors. Incomplete cyclization or side reactions on the benzofuran ring system can also lead to structurally similar impurities that may be challenging to separate.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for routine purity checks and for monitoring the progress of purification. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q3: What are the general storage recommendations for this compound to prevent degradation?

A3: Benzofuran derivatives can be susceptible to oxidation and degradation over time. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C is often recommended for similar compounds) to minimize degradation.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptom: The crude product shows multiple spots on a TLC plate or several peaks in an HPLC chromatogram.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature, while monitoring the reaction progress by TLC or HPLC.

  • Side Reactions: The reaction conditions may be promoting the formation of byproducts. It may be necessary to adjust the temperature, reagent stoichiometry, or catalyst.

  • Impure Starting Materials: The purity of the starting materials is crucial. Ensure that all reactants are of high purity before starting the synthesis.

cluster_0 Troubleshooting Low Purity start Low Purity Detected check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time/Increase Temp incomplete->extend_time Yes side_reactions Side Reactions? incomplete->side_reactions No extend_time->check_reaction adjust_conditions Adjust Temp/Stoichiometry side_reactions->adjust_conditions Yes impure_reagents Impure Starting Materials? side_reactions->impure_reagents No adjust_conditions->check_reaction purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes proceed Proceed to Purification impure_reagents->proceed No purify_reagents->start cluster_1 Column Chromatography Troubleshooting start Poor Separation check_tlc Review TLC Analysis start->check_tlc solvent_issue Optimal Solvent System? check_tlc->solvent_issue optimize_solvent Screen New Solvent Systems solvent_issue->optimize_solvent No loading_issue Column Overloaded? solvent_issue->loading_issue Yes optimize_solvent->check_tlc reduce_load Reduce Sample Load loading_issue->reduce_load Yes elution_issue No Elution? loading_issue->elution_issue No reduce_load->start increase_polarity Increase Eluent Polarity elution_issue->increase_polarity Yes success Successful Separation elution_issue->success No increase_polarity->start

Optimizing reaction conditions for 2-(6-Methylbenzofuran-3-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(6-Methylbenzofuran-3-yl)acetate.

Troubleshooting and FAQs

Q1: I am getting a low yield for my esterification reaction. What are the common causes and how can I improve it?

A1: Low yields in the Fischer esterification of 2-(6-Methylbenzofuran-3-yl)acetic acid are typically due to the reversible nature of the reaction. The equilibrium between the carboxylic acid and alcohol with the ester and water can favor the starting materials.[1][2] To drive the reaction toward the product and improve the yield, consider the following strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol (e.g., methanol or ethanol) can shift the equilibrium to favor the formation of the ester.[1] Often, the alcohol can be used as the solvent for the reaction.

  • Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials. Removing water as it is formed can significantly increase the yield. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[2]

Q2: What are the recommended catalysts for this esterification, and how much should I use?

A2: Strong protic acids are the most common catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are excellent choices.[3] Typically, a catalytic amount is sufficient; however, the optimal amount can vary depending on the scale and specific conditions of your reaction.

Q3: Are there any potential side reactions I should be aware of when working with a benzofuran derivative?

A3: While the benzofuran ring is generally stable, under strongly acidic conditions and elevated temperatures, there is a possibility of side reactions. It is important to carefully control the reaction temperature and duration to minimize potential degradation of the starting material or product.

Q4: My reaction seems to be running very slowly. What can I do to increase the reaction rate?

A4: The rate of esterification can be influenced by several factors:

  • Temperature: Increasing the reaction temperature, typically to the reflux temperature of the alcohol being used, will increase the reaction rate.

  • Catalyst Concentration: A slight increase in the catalyst concentration can also accelerate the reaction.

  • Stirring: Ensure efficient stirring to promote contact between the reactants and the catalyst.

Q5: I am having trouble with the purification of my final product. What is the recommended work-up procedure?

A5: A standard work-up procedure for Fischer esterification involves the following steps:

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid catalyst by carefully adding a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Extract the ester into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester.

  • The crude product can then be further purified by column chromatography or distillation.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes reaction conditions and corresponding yields for the esterification of carboxylic acids structurally related to 2-(6-Methylbenzofuran-3-yl)acetic acid. This data can serve as a guide for optimizing your own experimental setup.

Carboxylic AcidAlcoholCatalystTemperatureReaction TimeYield (%)Reference
Benzofuran-3-yl-acetic acidsEthanolConc. H₂SO₄RefluxNot SpecifiedGood[4]
Phenylacetic AcidPropan-1-olAmberlyst-15110°C6 hours~80%[5]
Acetic AcidEthanolH₂SO₄Not SpecifiedNot Specified65% (1:1 ratio)[1]
Acetic AcidEthanolH₂SO₄Not SpecifiedNot Specified97% (1:10 ratio)[1]

Experimental Protocols

Protocol: Synthesis of Methyl this compound

This protocol details the Fischer esterification of 2-(6-Methylbenzofuran-3-yl)acetic acid to its corresponding methyl ester.

Materials:

  • 2-(6-Methylbenzofuran-3-yl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(6-Methylbenzofuran-3-yl)acetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious as this will generate CO₂ gas.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the sodium sulfate.

    • Remove the ethyl acetate and excess methanol under reduced pressure to yield the crude methyl this compound.

    • If necessary, purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_end Final Product start_acid 2-(6-Methylbenzofuran-3-yl)acetic acid reaction Reflux (4-6h) start_acid->reaction start_alcohol Methanol (excess) start_alcohol->reaction start_catalyst Conc. H2SO4 start_catalyst->reaction neutralization Neutralization (NaHCO3) reaction->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction washing Washing (Brine) extraction->washing drying Drying (Na2SO4) washing->drying isolation Solvent Removal drying->isolation purification Purification (Chromatography) isolation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

How to increase the stability of 2-(6-Methylbenzofuran-3-yl)acetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(6-Methylbenzofuran-3-yl)acetate Stability

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols to enhance the stability of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is showing significant degradation over a short period. What are the most likely causes?

A1: The chemical structure of this compound contains an acetate ester linkage, which is susceptible to hydrolysis.[1][2] This is the most common degradation pathway for ester-containing compounds, where water molecules break the ester bond to form 6-methylbenzofuran-3-ol and acetic acid.[2][3] The rate of this reaction is highly dependent on pH, temperature, and the presence of certain catalysts.[1][2] Additionally, the benzofuran ring system can be prone to oxidative or photolytic degradation.[4]

Q2: How does the pH of the solution affect the stability of the compound?

A2: The pH of the medium is a critical factor in the stability of esters.[1][2] Hydrolysis can be catalyzed by both acids and bases.[5][6][7][8]

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis occurs, but it is often slower than base-catalyzed hydrolysis and is a reversible reaction.[5][6][7][8]

  • Neutral Conditions (pH ≈ 7): While the rate of hydrolysis is generally at its minimum near neutral pH, it can still occur, especially with prolonged storage or elevated temperatures.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is typically rapid and irreversible, leading to the formation of a carboxylate salt and an alcohol.[3][8]

For maximum stability, it is crucial to maintain the pH within a slightly acidic to neutral range (typically pH 4-6), where the hydrolysis rate is minimized.

Q3: What are the recommended solvents and storage conditions?

A3: To enhance stability, consider the following:

  • Solvent Selection: Whenever possible, use aprotic organic solvents (e.g., acetonitrile, DMSO, THF) for stock solutions, as they lack the water necessary for hydrolysis. For aqueous experimental buffers, prepare solutions fresh and use them promptly.

  • Temperature: Store all solutions, especially aqueous ones, at low temperatures (2-8°C or -20°C) to significantly slow the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent potential photodecomposition.[9]

  • Inert Atmosphere: For long-term storage of the solid compound or solutions in sensitive organic solvents, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: Can I use additives to prevent degradation in my aqueous solution?

A4: Yes, several additives can help stabilize the compound:

  • Antioxidants: To mitigate oxidative degradation of the benzofuran ring, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.[1]

  • Chelating Agents: Metal ions can catalyze hydrolysis.[1] Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and slow degradation.[1]

  • Buffering Agents: Use a buffer system (e.g., citrate or acetate) to maintain the pH in the optimal stability range (pH 4-6).

Experimental Protocols & Data

To systematically identify the cause of instability and find optimal conditions, a Forced Degradation Study is recommended.[9][10] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.[9]

Protocol: Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)

  • Photostability chamber, temperature-controlled oven

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

3. Application of Stress Conditions: [11]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Pipette 1 mL of stock solution into a vial, evaporate the solvent under nitrogen, and place the vial in an oven at 80°C for 48 hours. Reconstitute in acetonitrile before analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a light source that produces combined visible and UV outputs as per ICH Q1B guidelines.

4. Sample Analysis:

  • At designated time points, withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[11]

5. HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation: Illustrative Stability Results

The following tables summarize hypothetical data from stability studies to illustrate the impact of different conditions.

Table 1: Effect of pH on Stability in Aqueous Buffer at 25°C

pHBuffer SystemTime (hours)% Compound Remaining
2.0Glycine-HCl2491.2%
4.5Acetate2498.5%
7.4Phosphate2485.4%
9.0Borate2452.1%

Table 2: Effect of Temperature on Stability in pH 7.4 Buffer

TemperatureTime (hours)% Compound Remaining
4°C4897.2%
25°C4873.1%
40°C4845.8%

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving stability issues with your compound.

Stability_Troubleshooting_Workflow Start Instability Observed (e.g., loss of potency) ForcedDeg Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Start->ForcedDeg Analyze Analyze Degradants (HPLC, LC-MS) ForcedDeg->Analyze IdentifyPath Identify Primary Degradation Pathway Analyze->IdentifyPath Hydrolysis Solution: Hydrolysis • Adjust pH to 4-6 • Use aprotic solvent • Reduce temperature IdentifyPath->Hydrolysis  Hydrolytic? Oxidation Solution: Oxidation • Add antioxidants (BHT) • Store under inert gas IdentifyPath->Oxidation Oxidative? Photolysis Solution: Photolysis • Use amber vials • Protect from light IdentifyPath->Photolysis Photolytic? Confirm Confirm Stability of New Formulation Hydrolysis->Confirm Oxidation->Confirm Photolysis->Confirm End Stable Solution Achieved Confirm->End

Caption: A workflow for troubleshooting compound instability.

Potential Degradation Pathways

This diagram illustrates the primary chemical degradation pathways for this compound.

Degradation_Pathways cluster_conditions Parent This compound HydrolysisProduct 6-Methylbenzofuran-3-ol + Acetic Acid Parent->HydrolysisProduct Hydrolysis (H₂O, H⁺ or OH⁻) OxidationProduct Oxidized Benzofuran Derivatives Parent->OxidationProduct Oxidation ([O], Light) Water Water / pH Oxygen Oxygen / Light

Caption: Key degradation pathways for the target compound.

References

Minimizing cytotoxicity of 2-(6-Methylbenzofuran-3-yl)acetate in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with 2-(6-Methylbenzofuran-3-yl)acetate, particularly concerning its cytotoxic effects in control cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My control cells treated with the vehicle (e.g., DMSO) are showing significant cell death. What could be the cause?

A1: Significant cytotoxicity in vehicle-treated controls is a common issue and can often be attributed to the following factors:

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium may be too high for your specific cell line.[1][2][3][4] While many cell lines can tolerate DMSO concentrations up to 0.5%, some, particularly primary cells, may be sensitive to concentrations as low as 0.1%.[2][4]

  • Solvent Quality: The solvent itself may be contaminated or degraded. Use high-purity, sterile-filtered solvents suitable for cell culture.

  • Culture Conditions: Suboptimal culture conditions such as contamination (e.g., mycoplasma), improper pH, or temperature fluctuations can stress cells and make them more susceptible to solvent toxicity.[2]

Troubleshooting Steps:

  • Perform a Vehicle Dose-Response Curve: Before starting your main experiment, test a range of solvent concentrations (e.g., 0.05% to 1%) on your control cells to determine the maximum non-toxic concentration.[2]

  • Use a Fresh Aliquot of Solvent: Discard the old solvent and use a fresh, high-quality aliquot.

  • Check for Contamination: Routinely test your cell cultures for mycoplasma and other microbial contaminants.[2]

Q2: I'm observing high cytotoxicity of this compound at very low concentrations. What should I investigate?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Intrinsic Toxicity: The compound may be inherently potent and cytotoxic to the specific cell line being used. Benzofuran derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[5][6][7]

  • Compound Instability: The compound may be unstable in the culture medium, and its degradation products could be more toxic.[8]

  • Assay Interference: The compound may be interfering with the readout of your cell viability assay. For example, it could be autofluorescent in a fluorescence-based assay or react with the colorimetric reagent.[2]

Troubleshooting Steps:

  • Confirm with a Different Assay: Use a different cell viability assay that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[9]

  • Include "No-Cell" Controls: Run controls with the compound in the medium but without cells to check for direct interference with the assay reagents.[2]

  • Perform a Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[8]

Q3: My results for the cytotoxicity of this compound are not reproducible. What could be causing this variability?

A3: Lack of reproducibility is a common challenge in cell-based assays and can stem from several sources:

  • Cell Passage Number and Density: Using cells at a high passage number or inconsistent cell seeding densities can lead to variable responses.[8][10]

  • Serum Variability: The composition of fetal bovine serum (FBS) can vary between lots, affecting cell growth and sensitivity to compounds.[2][11]

  • Inconsistent Compound Preparation: Errors in preparing stock solutions and dilutions can lead to significant variability in the final compound concentration.[8]

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells within a defined passage number range and ensure consistent cell seeding density for all experiments.

  • Test and Reserve Serum Lots: Before starting a new series of experiments, test a new lot of FBS to ensure it supports normal cell growth. If possible, purchase a large quantity of a single lot to use for the entire study.[2]

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

Quantitative Data Summary

The following table summarizes hypothetical data from a cell viability experiment designed to determine the optimal non-toxic concentration of DMSO and the cytotoxic effect of this compound on a control cell line (e.g., HEK293).

TreatmentConcentrationCell Viability (%)Standard Deviation
Untreated Control-1004.5
DMSO0.1%98.25.1
DMSO0.25%95.74.8
DMSO0.5%90.35.5
DMSO1.0%75.46.2
This compound1 µM85.17.3
This compound10 µM62.58.1
This compound50 µM35.86.9
This compound100 µM15.24.3

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[5]

Materials:

  • Control cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the control cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (e.g., ≤ 0.5%).[2] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway

cluster_0 Potential Cytotoxicity Pathway of Benzofuran Derivatives Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition ROS ROS Production Compound->ROS Induction Microtubule Microtubule Disruption Tubulin->Microtubule Mitosis Mitotic Arrest Microtubule->Mitosis Disruption leads to Apoptosis Apoptosis Mitosis->Apoptosis Caspases Caspase Activation Apoptosis->Caspases CellDeath Cell Death Caspases->CellDeath Mitochondria Mitochondrial Stress ROS->Mitochondria Mitochondria->Caspases

Caption: Potential signaling pathway for benzofuran-induced cytotoxicity.

Experimental Workflow

cluster_1 Workflow for Assessing and Mitigating Cytotoxicity Start Start Experiment Seed Seed Control Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Prepare Prepare Compound Dilutions (and Vehicle Controls) Incubate1->Prepare Treat Treat Cells Incubate1->Treat Prepare->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Assay Perform Cell Viability Assay (e.g., MTT, LDH) Incubate2->Assay Measure Measure Readout (e.g., Absorbance, Fluorescence) Assay->Measure Analyze Analyze Data (% Cell Viability) Measure->Analyze Decision High Cytotoxicity in Controls? Analyze->Decision Troubleshoot Troubleshoot: - Check Solvent Concentration - Test for Contamination - Verify Assay Integrity Decision->Troubleshoot Yes End End/Optimize Decision->End No Troubleshoot->Start Re-run Experiment

Caption: Experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Refining HPLC Methods for 2-(6-Methylbenzofuran-3-yl)acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-(6-Methylbenzofuran-3-yl)acetate. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for method development is a reversed-phase HPLC method. Based on methods for similar benzofuran derivatives, a representative method is outlined below.[1][2]

Q2: What are the most common problems encountered during the HPLC analysis of this compound?

A2: The most frequently observed issues include peak tailing, poor resolution between the main peak and impurities, retention time shifts, and baseline noise. These can often be attributed to improper mobile phase pH, column degradation, or suboptimal gradient conditions.

Q3: How can I improve the peak shape for this compound?

A3: Peak tailing, a common issue for heterocyclic compounds, can often be addressed by adjusting the mobile phase pH to suppress the ionization of silanol groups on the column.[1] Using a highly deactivated column or adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also be effective.

Q4: My retention times are drifting. What should I check?

A4: Retention time drift can be caused by several factors. Ensure your mobile phase is well-mixed and degassed. Check for leaks in the system and ensure the column temperature is stable and consistent. Column equilibration time between injections might also need to be extended.

Troubleshooting Guides

Problem 1: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing, making accurate integration difficult. What are the potential causes and how can I fix this?

Answer:

Peak tailing is a common chromatographic problem, often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Silanol Interactions 1. Lower the mobile phase pH to ~3.0 with an acid like formic acid or phosphoric acid to suppress silanol ionization. 2. Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. 3. Switch to a column with a highly deactivated, end-capped stationary phase.Sharper, more symmetrical peaks.
Column Overload 1. Reduce the injection volume. 2. Decrease the concentration of the sample.Improved peak symmetry.
Column Contamination or Degradation 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. If flushing fails, replace the column.Restoration of peak shape and performance.
Extra-column Dead Volume 1. Ensure all fittings and tubing are properly connected and have minimal length. 2. Use tubing with a smaller internal diameter.Reduced peak broadening and tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Initial Conditions: Run your standard method.

  • pH Adjustment: Prepare a new Mobile Phase A with 0.1% Phosphoric Acid in Water (lower pH).

  • Re-equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Analysis: Inject the sample and compare the peak shape to the initial run.

Problem 2: Poor Resolution

Question: I am observing poor resolution between the peak for this compound and a closely eluting impurity. How can I improve the separation?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Mobile Phase Composition 1. Adjust the ratio of organic solvent to aqueous buffer. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile).Increased separation between the peaks of interest.
Inadequate Gradient Slope 1. Decrease the gradient slope (i.e., make the gradient longer and more shallow).Better separation of closely eluting compounds.
Insufficient Column Efficiency 1. Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm). 2. Use a longer column.Sharper peaks and improved resolution.
Incorrect Column Temperature 1. Increase or decrease the column temperature in 5 °C increments to alter selectivity.Changes in elution order and/or improved separation.

Experimental Protocol: Gradient Optimization

  • Initial Gradient: 50-90% Acetonitrile over 10 minutes.

  • Modified Gradient 1 (Shallower): 50-90% Acetonitrile over 20 minutes.

  • Modified Gradient 2 (Segmented): 50-70% Acetonitrile over 15 minutes, then 70-90% over 5 minutes.

  • Analysis: Inject the sample with each gradient profile and compare the resolution.

Data Presentation

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 40% B, increase to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Table 2: Troubleshooting Scenarios and Expected Quantitative Changes

Problem Parameter Changed Expected Retention Time Expected Peak Asymmetry Expected Resolution
Peak TailingMobile Phase pH from 6.0 to 3.0Slight DecreaseDecrease (closer to 1.0)May Improve
Poor ResolutionGradient Time from 10 to 20 minIncreaseNo significant changeIncrease
Poor ResolutionOrganic Modifier from ACN to MeOHIncreaseMay changeMay change
Retention Time DriftColumn Temperature from 25°C to 35°CDecreaseNo significant changeMay change

Visualizations

Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Chromatographic Problem Identified peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution rt_drift Retention Time Drift start->rt_drift check_silanol Adjust Mobile Phase pH / Use Deactivated Column peak_tailing->check_silanol check_overload Reduce Sample Concentration / Injection Volume peak_tailing->check_overload check_efficiency Check for Column Degradation / Dead Volume peak_tailing->check_efficiency peak_fronting Peak Fronting broad_peaks Broad Peaks solution Problem Resolved check_silanol->solution check_overload->solution check_efficiency->solution optimize_gradient Modify Gradient Slope / Organic Modifier poor_resolution->optimize_gradient change_column Use Longer Column / Smaller Particle Size poor_resolution->change_column optimize_gradient->solution change_column->solution check_mobile_phase Ensure Proper Mobile Phase Preparation & Degassing rt_drift->check_mobile_phase check_temp Verify Column Temperature Stability rt_drift->check_temp check_leaks Inspect System for Leaks rt_drift->check_leaks check_mobile_phase->solution check_temp->solution check_leaks->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow_Peak_Tailing cluster_investigation Investigation Steps start Observe Peak Tailing in Chromatogram step1 Step 1: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->step1 decision1 Peak Shape Improved? step1->decision1 step2 Step 2: Reduce Sample Concentration (Dilute sample 1:1 with mobile phase) decision2 Peak Shape Improved? step2->decision2 step3 Step 3: Flush Column (Use 100% Acetonitrile for 30 min) decision3 Peak Shape Improved? step3->decision3 decision1->step2 No end_success Problem Resolved decision1->end_success Yes decision2->step3 No decision2->end_success Yes decision3->end_success Yes end_fail Consider Column Replacement decision3->end_fail No

Caption: A step-by-step workflow for addressing peak tailing.

References

Addressing batch-to-batch variability of synthesized 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 2-(6-Methylbenzofuran-3-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: While various methods exist for constructing the benzofuran core, a common approach for this specific molecule involves the cyclization of a suitably substituted precursor.[1][2][3] One prevalent strategy is the reaction of a substituted salicylaldehyde with an appropriate haloacetate ester, followed by intramolecular cyclization.[4] Another approach could involve the modification of a pre-formed 6-methylbenzofuran ring. The choice of synthetic route can significantly impact yield and impurity profiles.[5][6]

Q2: What are the critical reaction parameters that can influence batch-to-batch consistency?

A2: Several parameters are crucial for maintaining consistency:

  • Reagent Quality: The purity of starting materials, especially the substituted phenol and the acetylating agent, is paramount. Impurities can lead to side reactions and the formation of undesired byproducts.

  • Reaction Temperature: Precise temperature control during all stages of the reaction, from initial mixing to cyclization, is critical. Temperature fluctuations can alter reaction kinetics and favor the formation of impurities.

  • Reaction Time: Incomplete or excessive reaction times can result in low yields and a complex mixture of products. Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Purity: The choice and purity of the solvent are important. The presence of water or other reactive impurities in the solvent can negatively affect the reaction.

  • Atmosphere: For reactions sensitive to oxidation, maintaining an inert atmosphere (e.g., using nitrogen or argon) is essential.

Q3: What are the likely impurities in the synthesis of this compound and how can they be identified?

A3: Potential impurities may include unreacted starting materials, partially reacted intermediates, over-acetylated products, and isomers. Identification can be achieved using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure of the main product and identify impurities based on their unique spectral signatures.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired product and impurities, providing a measure of the product's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield

Possible Causes:

  • Incomplete reaction.

  • Suboptimal reaction temperature.

  • Degradation of starting materials or product.

  • Loss of product during work-up and purification.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry and Quality: Ensure the correct molar ratios of reactants are used. Verify the purity of starting materials using appropriate analytical techniques.

  • Optimize Reaction Conditions:

    • Temperature: Experiment with slight variations in the reaction temperature to find the optimal point for product formation.

    • Time: Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction duration.

  • Improve Work-up Procedure: Minimize the number of transfer steps. Ensure the pH is optimal for extraction. Use an appropriate drying agent to remove all water from the organic phase.

  • Refine Purification Method: Optimize the solvent system for column chromatography to ensure good separation of the product from impurities.

Issue 2: High Impurity Levels

Possible Causes:

  • Side reactions due to incorrect temperature or stoichiometry.

  • Presence of impurities in starting materials or solvents.

  • Decomposition of the product during the reaction or work-up.

Troubleshooting Steps:

  • Analyze Starting Materials: Run analytical tests (e.g., NMR, GC-MS) on all starting materials and solvents to check for impurities.

  • Control Reaction Temperature: Use a temperature-controlled reaction setup to maintain a stable temperature throughout the synthesis.

  • Investigate Side Reactions: Analyze the impurity profile by LC-MS or GC-MS to identify the structures of the main byproducts. This can provide clues about the side reactions occurring.

  • Modify Purification: If a specific impurity is consistently present, adjust the purification strategy. This may involve using a different stationary phase or solvent system in chromatography, or considering recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ValuePotential Impact of Deviation
Reaction Temperature 80-100 °C (example)Lower temp: slow/incomplete reaction. Higher temp: increased side products.
Reaction Time 4-8 hours (example)Shorter time: incomplete reaction. Longer time: product degradation.
Expected Yield 70-85%Varies significantly with reaction scale and purity of reagents.
Purity (by HPLC) >98%Lower purity indicates issues with reaction conditions or purification.

Table 2: Common Impurities and their Identification

ImpurityPotential SourceIdentification MethodAcceptance Criteria
Unreacted 6-methylbenzofuranIncomplete acetylation¹H NMR, GC-MS< 0.5%
Di-acetylated productExcess acetylating agent¹H NMR, LC-MS< 1.0%
Isomeric productsNon-selective reaction¹H NMR, HPLC< 0.5%
Residual SolventsIncomplete dryingGC-MSAs per ICH Q3C guidelines[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 6-methylbenzofuran-3-yl-methanol (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a base (e.g., triethylamine, 1.2 equivalents).

  • Cool the reaction mixture to 0 °C.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Analysis for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Starting Materials (6-methylbenzofuran-3-yl-methanol, Acetyl Chloride) Mixing Mixing and Cooling (0°C) Reagents->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reaction Acetylation Reaction (Room Temperature) Mixing->Reaction Monitoring TLC/HPLC Monitoring Reaction->Monitoring Quench Quenching with Water Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Final Final Product: This compound Purify->Final

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart Start Batch Fails QC (Low Yield or High Impurity) Check_Reagents Analyze Starting Material Purity Start->Check_Reagents Reagent_Impure Source High-Purity Reagents Check_Reagents->Reagent_Impure Impure Check_Conditions Review Reaction Parameters (Temp, Time) Check_Reagents->Check_Conditions Pure Reagent_Impure->Check_Conditions Optimize_Conditions Systematically Optimize Conditions Check_Conditions->Optimize_Conditions Deviation Found Check_Workup Evaluate Work-up & Purification Check_Conditions->Check_Workup No Deviation Optimize_Conditions->Check_Workup Modify_Workup Modify Extraction/Purification Protocol Check_Workup->Modify_Workup Inefficient Success Batch Passes QC Check_Workup->Success Efficient Modify_Workup->Success

Caption: Troubleshooting flowchart for batch-to-batch variability.

References

Technical Support Center: Enhancing the Bioavailability of 2-(6-Methylbenzofuran-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 2-(6-methylbenzofuran-3-yl)acetate derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of our this compound derivative after oral administration in animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge for poorly soluble compounds like many benzofuran derivatives. The primary reasons can be attributed to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in the GI fluids, which is a prerequisite for absorption.[1][2][3]

  • Low Permeability: The molecule may not efficiently traverse the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound might be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.[2]

  • Efflux by Transporters: The compound could be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

Q2: What initial steps should we take to determine the primary reason for the poor bioavailability of our compound?

A2: A systematic approach involving a combination of in vitro and in vivo experiments is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility at different pH values, logP, and pKa of your compound. This will provide insights into its dissolution and permeability characteristics.

  • In Vitro Dissolution Studies: Assess the dissolution rate of the pure compound in simulated gastric and intestinal fluids.

  • In Vitro Permeability Assays: Use Caco-2 cell monolayers to predict intestinal permeability and identify potential for P-gp efflux.[1]

  • In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and understand clearance mechanisms.[1]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound derivatives?

A3: Several formulation and chemical modification strategies can be employed. The most suitable approach depends on the specific physicochemical properties of your derivative. Key strategies include:

  • Nanotechnology-Based Formulations:

    • Nanoemulsions: These are isotropic, thermodynamically stable systems of oil, water, and surfactants that can solubilize lipophilic drugs and present them in a form that is more readily absorbed.[4]

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protect it from degradation, and enhance its absorption.

  • Prodrug Approach: The carboxylic acid moiety of the acetate derivative can be chemically modified to create a more lipophilic and permeable prodrug. This prodrug is then converted back to the active parent drug in the body.[5]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My this compound derivative precipitates in the aqueous buffer of my in vitro dissolution assay.

  • Question: How can I prevent my compound from precipitating during in vitro dissolution testing?

  • Answer:

    • Increase Surfactant Concentration: The concentration of surfactants like sodium lauryl sulfate (SLS) or Tween 80 in your dissolution medium may be insufficient. Try incrementally increasing the concentration to maintain sink conditions.

    • Use Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) which contain bile salts and lecithin that better mimic the in vivo environment and can improve the solubility of lipophilic compounds.

    • pH Modification: If your compound's solubility is pH-dependent, adjust the pH of the dissolution medium accordingly.

Issue 2: The nanoemulsion formulation of my compound is unstable and shows phase separation.

  • Question: What are the key factors to consider for formulating a stable nanoemulsion?

  • Answer:

    • Component Selection: The choice of oil, surfactant, and co-surfactant is critical. Screen various excipients for their ability to solubilize your compound and form a stable emulsion.

    • Component Ratio: The ratio of oil, surfactant, and water must be optimized. Constructing a pseudo-ternary phase diagram will help identify the stable nanoemulsion region.[1]

    • Homogenization Process: The energy input during homogenization (e.g., ultrasonication or high-pressure homogenization) is crucial for achieving a small and uniform droplet size, which contributes to stability.

Issue 3: The prodrug of my acetate derivative shows poor conversion to the parent drug in vivo.

  • Question: How can I improve the in vivo conversion of my prodrug?

  • Answer:

    • Esterase Susceptibility: The ester linkage in your prodrug may be sterically hindered or not readily cleaved by in vivo esterases. Consider synthesizing a series of prodrugs with different promoieties to find one with optimal lability.

    • In Vitro-In Vivo Correlation: Evaluate the stability of your prodrug in plasma and liver microsomes from the animal species you are using for your in vivo studies. This can provide an indication of its likely in vivo conversion rate.

    • Site of Hydrolysis: The distribution of esterases varies throughout the body. The design of the promoiety can influence where the prodrug is predominantly hydrolyzed.

Data Presentation

The following tables provide an illustrative summary of the potential improvements in pharmacokinetic parameters that can be achieved with different formulation strategies for a poorly soluble benzofuran derivative. Note: This data is for illustrative purposes and the actual improvements will vary depending on the specific compound and formulation.

Table 1: Illustrative Pharmacokinetic Parameters of a this compound Derivative in Different Formulations Following Oral Administration in Rats.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0600 ± 150100
Nanoemulsion50750 ± 1201.03000 ± 450500
Solid Lipid Nanoparticles50600 ± 901.52400 ± 380400
Prodrug50900 ± 1800.53600 ± 550600

Table 2: Comparison of Physicochemical Properties of Different Formulations.

FormulationParticle/Droplet Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Nanoemulsion20 - 200-15 to -301 - 5> 95
Solid Lipid Nanoparticles50 - 500-20 to -405 - 1580 - 95

Experimental Protocols

1. Preparation of a Nanoemulsion Formulation

  • Objective: To prepare an oil-in-water (O/W) nanoemulsion to enhance the solubility and oral absorption of a this compound derivative.

  • Methodology:

    • Screening of Excipients:

      • Oil Phase: Screen various oils (e.g., medium-chain triglycerides, olive oil, sesame oil) for their ability to solubilize the drug.

      • Surfactant and Co-surfactant: Screen different surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Transcutol P, ethanol) for their emulsification ability.

    • Construction of Pseudo-ternary Phase Diagram:

      • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

      • Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion.

      • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

    • Preparation of the Nanoemulsion:

      • Select a formulation from the nanoemulsion region of the phase diagram.

      • Accurately weigh the oil, surfactant, and co-surfactant and mix them.

      • Dissolve the this compound derivative in this mixture.

      • Slowly add the aqueous phase to the oil phase under constant stirring.

      • Further reduce the droplet size using a high-pressure homogenizer or an ultrasonicator.

    • Characterization:

      • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

      • Determine the zeta potential to assess the stability of the nanoemulsion.

      • Measure the drug content and encapsulation efficiency using a validated HPLC method.

2. In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the oral bioavailability of a formulated this compound derivative compared to a simple suspension.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (200-250 g).

    • Dosing:

      • Divide the rats into two groups: a control group receiving the drug as an aqueous suspension and a test group receiving the formulated drug (e.g., nanoemulsion).

      • Administer the drug orally via gavage at a predetermined dose.

      • For determining absolute bioavailability, a third group should receive the drug intravenously.

    • Blood Sampling:

      • Collect blood samples from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma Preparation and Analysis:

      • Centrifuge the blood samples to separate the plasma.

      • Extract the drug from the plasma samples using a suitable solvent.

      • Quantify the drug concentration in the plasma using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis:

      • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.

      • Calculate the relative bioavailability of the formulated drug compared to the suspension.

Mandatory Visualization

G start Start: Poorly Soluble This compound Derivative physchem Physicochemical Characterization (Solubility, logP, pKa) start->physchem dissolution In Vitro Dissolution (Simulated GI Fluids) physchem->dissolution permeability In Vitro Permeability (Caco-2 Assay) physchem->permeability decision1 Solubility-Limited Bioavailability? dissolution->decision1 decision2 Permeability-Limited Bioavailability? permeability->decision2 decision1->decision2 No nano Nanotechnology Approach (Nanoemulsion, SLN) decision1->nano Yes solid_dispersion Amorphous Solid Dispersion decision1->solid_dispersion Yes prodrug Prodrug Approach decision2->prodrug Yes formulation Formulation Development & Optimization decision2->formulation No nano->formulation prodrug->formulation solid_dispersion->formulation invivo In Vivo Pharmacokinetic Study (Animal Model) formulation->invivo end End: Enhanced Bioavailability invivo->end

Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

G start Start: Preclinical Bioavailability Study formulation_dev Formulation Development (e.g., Nanoemulsion, Prodrug) start->formulation_dev animal_model Animal Model Selection (e.g., Rats) formulation_dev->animal_model dosing Dosing Administration (Oral & IV) animal_model->dosing sampling Blood Sampling (Time-course) dosing->sampling analysis Bioanalytical Method (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability_calc Bioavailability Calculation (F%) pk_analysis->bioavailability_calc report Report & Interpretation bioavailability_calc->report end End: Bioavailability Data report->end

Caption: Workflow for a typical preclinical bioavailability study.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-(6-Methylbenzofuran-3-yl)acetate and Structurally Related Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Cytotoxicity of Benzofuran Derivatives

The following table summarizes the cytotoxic activities of various benzofuran derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple research publications. This comparative data provides a framework for estimating the potential efficacy of 2-(6-Methylbenzofuran-3-yl)acetate.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-3-acetic Acid Analogs & 6-Substituted Derivatives
2-(6-bromobenzofuran-3-yl)acetic acid-KD: 326 ± 25[5]
6-ethoxybenzofuran derivative 43fVarious (6 lines)0.005–2.8 (nM)[6]
6-methoxybenzofuran-2-carboxamide 50gHCT-1160.87[6]
6-methoxybenzofuran-2-carboxamide 50gHeLa0.73[6]
6-methoxybenzofuran-2-carboxamide 50gA5490.57[6]
Other Relevant Benzofuran Derivatives
3-methylbenzofuran derivative 16bA5491.48[7]
4,6-di(benzyloxy)-3-phenylbenzofuran 5aHCC (Pin1 inh.)0.874[6]
Benzofuran-chalcone derivative 4nHeLa3.18[8]
Benzofuran-chalcone derivative 4gHeLa5.61[8]
Benzofuran-chalcone derivative 4qHeLa4.95[8]
Benzofuran-chalcone derivative 4gHCC18065.93[8]
5-Acyl-3-substituted-benzofuran-2(3H)-one-Dual CO/LO inhibition[9]
Aza-benzofuran compound 1RAW 264.7 (NO inh.)17.3[10]
Aza-benzofuran compound 4RAW 264.7 (NO inh.)16.5[10]
New benzofuran derivative 3fHEPG212.4 (µg/mL)[11]

Note: The efficacy of benzofuran derivatives is highly dependent on the specific substitutions on the benzofuran core.[1][3][7] The presence of a methyl group at the 6-position and an acetate group at the 3-position in the target compound, this compound, suggests that its activity profile could be influenced by both electronic and steric factors. For instance, studies have shown that substitutions at the 6-position can significantly impact the anti-proliferative activity of benzofuran derivatives.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of benzofuran derivatives.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, including this compound and its comparators, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)

This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Dosing: Wistar albino rats are divided into groups and orally administered with the test compounds (e.g., benzofuran derivatives) or a standard anti-inflammatory drug (e.g., phenylbutazone) suspended in a vehicle like 2% gum acacia. A control group receives only the vehicle.

  • Induction of Edema: One hour after dosing, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the mean increase in paw volume of the treated groups with that of the control group.

Mandatory Visualization

Below are diagrams representing a potential signaling pathway inhibited by benzofuran derivatives and a general experimental workflow for assessing their efficacy.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Efficacy Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation synthesis Synthesis of Benzofuran Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) characterization->anti_inflammatory pathway Signaling Pathway Analysis cytotoxicity->pathway anti_inflammatory->pathway enzyme Enzyme Inhibition Assays pathway->enzyme animal_model Animal Model of Disease enzyme->animal_model

General experimental workflow for evaluating benzofuran derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

References

Validating the Mechanism of Action of 2-(6-Methylbenzofuran-3-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential mechanisms of action of the novel compound, 2-(6-Methylbenzofuran-3-yl)acetate. Based on the well-documented biological activities of the benzofuran scaffold, this document outlines experimental approaches to investigate two primary hypothesized mechanisms: G protein-coupled receptor 40 (GPR40/FFAR1) agonism and antimicrobial activity.[1][2][3] We present detailed experimental protocols, comparative data summaries, and visual workflows to support rigorous scientific inquiry.

Hypothesized Mechanisms of Action

The benzofuran nucleus is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological properties to its derivatives.[1][2][3][4] For this compound, we propose two primary avenues of investigation based on existing literature for similar compounds.

Hypothesis 1: GPR40/FFAR1 Agonism

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids.[5][6] Its activation in pancreatic β-cells leads to a glucose-dependent increase in insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[5][7][8] Several benzofuran derivatives have been explored as GPR40 agonists.

Hypothesis 2: Antimicrobial Activity

Benzofuran derivatives have demonstrated significant antimicrobial activity against a spectrum of bacteria and fungi.[2][3][9][10] The structural features of this compound suggest it may interfere with microbial growth or viability.

Comparative Data Summary

The following tables present a template for summarizing quantitative data obtained from the experimental protocols outlined in this guide. This structured format allows for a clear comparison of this compound with known reference compounds.

Table 1: In Vitro GPR40/FFAR1 Agonist Activity

CompoundEC50 (nM)Emax (% of Control)Intracellular Ca2+ Mobilization (Fold Change)
This compound Experimental DataExperimental DataExperimental Data
TAK-875 (Positive Control)15100Reference Data
Vehicle (Negative Control)N/A01

Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

MicroorganismGram StainThis compound MIC (µg/mL)Ciprofloxacin (Positive Control) MIC (µg/mL)Vehicle (Negative Control)
Staphylococcus aureusGram-positiveExperimental Data0.5>128
Escherichia coliGram-negativeExperimental Data0.25>128
Candida albicansFungalExperimental Data1>128

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data interpretation.

GPR40/FFAR1 Activation Assays

3.1.1. Inositol Phosphate (IP-One) Accumulation Assay

This assay measures the accumulation of inositol monophosphate, a downstream product of Gq-coupled receptor activation.

  • Cell Line: HEK293 cells stably expressing human GPR40 (HEK293-hGPR40).

  • Procedure:

    • Seed HEK293-hGPR40 cells in a 96-well plate and culture for 24 hours.

    • Wash cells with assay buffer.

    • Add varying concentrations of this compound, TAK-875 (positive control), or vehicle (negative control) to the wells.

    • Incubate for 60 minutes at 37°C.

    • Lyse the cells and measure inositol monophosphate levels using a commercially available HTRF-based IP-One assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate EC50 and Emax values by fitting the concentration-response data to a four-parameter logistic equation.

3.1.2. Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Line: HEK293-hGPR40 cells.

  • Procedure:

    • Culture HEK293-hGPR40 cells on a 96-well, black-walled, clear-bottom plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • Wash cells to remove excess dye.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add varying concentrations of this compound, a known agonist, or vehicle.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence intensity as a fold change over baseline.

Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13]

  • Microorganisms: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), Candida albicans (Fungus).

  • Procedure:

    • Prepare a standardized inoculum of each microorganism (0.5 McFarland standard).

    • Perform serial two-fold dilutions of this compound and the positive control (Ciprofloxacin for bacteria, an appropriate antifungal for yeast) in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11]

Visualizations

The following diagrams illustrate the hypothesized signaling pathway, a typical experimental workflow, and the logical relationship for data analysis.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40/FFAR1 Gq Gq protein GPR40->Gq Activates Compound This compound Compound->GPR40 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release Insulin Insulin Secretion Ca_release->Insulin Triggers Experimental_Workflow cluster_hypothesis1 Hypothesis 1: GPR40 Agonism cluster_hypothesis2 Hypothesis 2: Antimicrobial Activity H1_Assay1 IP-One Accumulation Assay H1_Data EC50, Emax, Fold Change H1_Assay1->H1_Data H1_Assay2 Intracellular Ca²⁺ Mobilization H1_Assay2->H1_Data Analysis Data Analysis & Comparison H1_Data->Analysis H2_Assay Broth Microdilution H2_Data Minimum Inhibitory Concentration (MIC) H2_Assay->H2_Data H2_Data->Analysis Start Compound Synthesis & Purification Hypothesis_Selection Formulate Hypotheses Start->Hypothesis_Selection Hypothesis_Selection->H1_Assay1 Hypothesis_Selection->H1_Assay2 Hypothesis_Selection->H2_Assay Conclusion Mechanism Validation Analysis->Conclusion Logical_Relationship Data_Input Raw Experimental Data (Concentration vs. Response) Curve_Fitting Non-linear Regression (Four-parameter logistic) Data_Input->Curve_Fitting Parameter_Extraction Parameter Extraction (EC50, Emax) Curve_Fitting->Parameter_Extraction Comparison Comparison with Reference Compounds Parameter_Extraction->Comparison Statistical_Analysis Statistical Significance (e.g., t-test, ANOVA) Comparison->Statistical_Analysis Conclusion Potency & Efficacy Determination Statistical_Analysis->Conclusion

References

A Comparative Guide to Benzofuran Derivatives as Potent Biological Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3] This guide provides a comparative overview of the inhibitory performance of various benzofuran derivatives, with a particular focus on the emerging class of 6-methyl-substituted compounds. While specific experimental data for 2-(6-Methylbenzofuran-3-yl)acetate is not extensively available in the public domain, this guide will draw upon data from structurally related benzofuran inhibitors to highlight the therapeutic potential of this chemical class.

Quantitative Performance of Benzofuran Inhibitors

The inhibitory activity of benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values and other quantitative measures for various benzofuran derivatives against different biological targets.

Anticancer Activity

Benzofuran derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. The data below showcases the performance of halogenated and hybrid benzofuran compounds.

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuranMethyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)15.3 ± 0.8[4]
HepG2 (Hepatocellular Carcinoma)12.5 ± 0.5[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)18.2 ± 1.1[4]
HepG2 (Hepatocellular Carcinoma)14.7 ± 0.9[4]
Benzofuran-N-Aryl Piperazine HybridCompound 38A549 (Lung Carcinoma)0.12[5]
SGC7901 (Gastric Cancer)2.75[5]
3-Methylbenzofuran DerivativeCompound 16b (with p-methoxy group)A549 (Lung Carcinoma)1.48[6]
Benzofuran-based ChalconeCompound 4gHCC1806 (Breast Cancer)5.61[7]
Benzofuran LSD1 InhibitorCompound 17iMCF-7 (Breast Cancer)2.90 ± 0.32[8]
H460 (Lung Cancer)2.06 ± 0.27[8]
Anti-inflammatory Activity

Several benzofuran derivatives have been identified as potent inhibitors of inflammatory pathways, particularly through the inhibition of nitric oxide (NO) production.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Aza-benzofuranCompound 1NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[9]
Compound 4NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[9]
Benzofuran-N-Aryl Piperazine HybridCompound 38NO Production Inhibition5.28[5]
Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents, with activity against both bacteria and fungi.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Benzyloxy-benzylidene-methylbenzofuran-oneCompound 2a (4-Br)S. aureus25[4]
E. coli50[4]
C. albicans50[4]
Compound 2d (4-NO2)S. aureus12.5[4]
E. coli25[4]
C. albicans25[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the biological activity of benzofuran inhibitors.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the benzofuran derivatives for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC50 value is determined from this data.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

  • Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar.

  • Well Creation and Compound Addition: Wells of a defined diameter (e.g., 6 mm) are created in the agar, and a specific volume of the benzofuran derivative solution (dissolved in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Signaling Pathways and Experimental Workflows

Benzofuran derivatives often exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Benzofuran Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (MTT, Cell Cycle) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) characterization->antimicrobial pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway anti_inflammatory->pathway enzyme Enzyme Inhibition Assays antimicrobial->enzyme

General experimental workflow for benzofuran inhibitors.

Many benzofuran derivatives with anticancer properties have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Inhibitor Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.

In the context of inflammation, certain benzofuran hybrids have been shown to inhibit the NF-κB and MAPK signaling pathways.

NFkB_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response (NO, COX-2, TNF-α, IL-6) NFkB->Inflammation translocates to nucleus & induces transcription MAPK->Inflammation activates transcription factors Benzofuran Benzofuran Inhibitor Benzofuran->IKK Benzofuran->MAPK

Inhibition of NF-κB and MAPK signaling pathways by benzofuran inhibitors.

Conclusion

The benzofuran scaffold represents a highly versatile and privileged structure in the development of novel therapeutic inhibitors. The presented data on various derivatives, including those with 6-methyl substitutions, demonstrate potent anticancer, anti-inflammatory, and antimicrobial activities. Structure-activity relationship studies continue to guide the design of new benzofuran-based compounds with enhanced potency and selectivity.[10] While comprehensive data on this compound remains limited, the broader class of benzofuran inhibitors shows immense promise for future drug discovery and development efforts. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.

References

Cross-Validation of 2-(6-Methylbenzofuran-3-yl)acetate Activity in Different Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2), nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][4]

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of various benzofuran derivatives in comparison to standard drugs in two common experimental models.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationIC50 (µM)Reference DrugIC50 (µM)
Aza-benzofuran derivative 1-17.3[5]Celecoxib32.1[5]
Aza-benzofuran derivative 2-16.5[5]Dexamethasone~7.8*
Fluorinated benzofuran derivative 3-2.4 - 5.2[6]
Piperazine/benzofuran hybrid 5d-52.23[3]

Note: IC50 for Dexamethasone is estimated from graphical data in a similar experimental setup and may vary.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDoseTime (hours)% Inhibition of EdemaReference Drug% Inhibition of Edema
Benzofuran amide derivative 6b-271.10%[7][8]Indomethacin (10 mg/kg)46.87% (at 2h)[9]
Celecoxib (1.55 mg/kg, topical)57.1% (at 9h)[5]
Ibuprofen (40 mg/kg)66.46% (at 3h)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Model: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., benzofuran derivatives) or a standard drug (e.g., Dexamethasone). A vehicle control (e.g., DMSO) is also included.

  • LPS Stimulation: After a pre-incubation period of 1-2 hours with the compounds, inflammation is induced by adding LPS (1 µg/mL) to all wells except for the negative control.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined from a dose-response curve.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or resazurin) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by the injection of carrageenan in rats.[10]

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water. They are fasted for 12-18 hours before the experiment.

  • Grouping: The rats are randomly divided into several groups (n=6 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Test Compound groups (different doses of the benzofuran derivative)

    • Standard Drug group (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hour).

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Visualizations

The following diagrams illustrate a key inflammatory signaling pathway and the general workflows of the described experimental models.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB_p50_p65 NF-κB (p50/p65) IκBα_P P-IκBα IκBα->IκBα_P NFκB_p50_p65_nuc NF-κB (p50/p65) NFκB_p50_p65->NFκB_p50_p65_nuc Translocates Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation DNA DNA NFκB_p50_p65_nuc->DNA Binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK_complex Inhibit Benzofuran->NFκB_p50_p65_nuc Inhibit Translocation

Caption: NF-κB Signaling Pathway in Inflammation.

G cluster_invitro In Vitro Experimental Workflow start Seed RAW 264.7 cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat with Benzofuran derivative or Standard Drug incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant Collect supernatant incubation2->supernatant griess Perform Griess Assay for Nitrite supernatant->griess readout Measure Absorbance at 540 nm griess->readout analysis Calculate % NO Inhibition & IC50 readout->analysis

Caption: In Vitro NO Inhibition Assay Workflow.

G cluster_invivo In Vivo Experimental Workflow start Acclimatize and fast rats grouping Group animals (Control, Test, Standard) start->grouping administration Administer Benzofuran derivative, Standard Drug, or Vehicle (p.o./i.p.) grouping->administration wait Wait for 1 hour administration->wait induction Induce edema with Carrageenan injection wait->induction measurement Measure paw volume at 0, 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate % Edema Inhibition measurement->analysis

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(6-Methylbenzofuran-3-yl)acetate Analogs and Related Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzofuran derivatives, with a focus on analogs structurally related to 2-(6-methylbenzofuran-3-yl)acetate. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide draws upon experimental data from a range of substituted benzofuran analogs to elucidate key structural features influencing their biological activity. The information presented is intended for researchers, scientists, and drug development professionals.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-Alzheimer's, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzofuran ring system.[4]

Quantitative Biological Data

The following table summarizes the in vitro biological activities of various benzofuran derivatives from published studies. These analogs, while not exclusively 2-(6-methylbenzofuran-3-yl)acetates, provide valuable insights into the SAR of the broader benzofuran class.

Table 1: In Vitro Biological Activity of Benzofuran Derivatives

CompoundTarget/AssayCell LineIC50 (µM)Reference
2-Arylbenzofuran Derivatives (Anti-Alzheimer's Activity)
Compound 8BACE1 Inhibition-0.087 ± 0.03[5]
Compound 19BACE1 Inhibition-< 0.087[5]
Compound 20Acetylcholinesterase Inhibition-0.086 ± 0.01[5][6]
Compound 20BACE1 Inhibition-0.043 ± 0.01[5]
Donepezil (Reference)Acetylcholinesterase Inhibition-0.085 ± 0.01[5][6]
Baicalein (Reference)BACE1 Inhibition-0.087 ± 0.03[5]
Benzofuran-Azacyclic Hybrids (Anti-Alzheimer's Activity)
Compound 4eAcetylcholinesterase Inhibition-Dual Inhibitor[7][8]
Compound 4hAcetylcholinesterase Inhibition-Dual Inhibitor[7][8]
Compound 4mAcetylcholinesterase Inhibition-Most Promising[7][8]
Compound 4mBACE-1 Inhibition-0.134 ± 0.006[7]
Donepezil (Reference)BACE-1 Inhibition-0.110 ± 0.005[7]
Verubecestat (Reference)BACE-1 Inhibition-0.031 ± 0.001[7]
Benzofuran Derivatives (LSD1 Inhibition - Anticancer Activity)
Compound 17iLSD1 Inhibition-0.065[9]
Compound 17iAntiproliferativeMCF-72.90 ± 0.32[9]
Compound 17iAntiproliferativeMGC-8035.85 ± 0.35[9]
Compound 17iAntiproliferativeH4602.06 ± 0.27[9]
Compound 17iAntiproliferativeA5495.74 ± 1.03[9]
Compound 17iAntiproliferativeTHP-16.15 ± 0.49[9]
3-Methylbenzofuran Derivatives (Anticancer Activity)
Compound 4bVEGFR-2 Inhibition-77.97 nM[10]
Compound 4cAntiproliferativeA5491.48[10]
Staurosporine (Reference)AntiproliferativeA5491.52[10]
3-(Morpholinomethyl)benzofuran Derivatives (Anticancer Activity)
Compound 15aVEGFR-2 Inhibition-132.5 nM[10]
Compound 16aVEGFR-2 Inhibition-45.4 nM[10]

Experimental Protocols

Detailed methodologies for the synthesis of the benzofuran core and key biological assays are crucial for the reproducibility and extension of these research findings.

General Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives can be achieved through various routes. A common approach involves the reaction of a substituted phenol with an α-halo ketone or ester, followed by cyclization.[8][11]

Example: Synthesis of (3-Methylbenzofuran-2-yl)(phenyl)methanone [7][8]

  • Step 1: Ring Closure. 2′-Hydroxyacetophenone (5 mmol), 2-bromoacetophenone (5 mmol), and potassium carbonate (6 mmol) are stirred in acetonitrile under reflux for 4 hours.

  • Step 2: Monitoring. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Step 3: Work-up. After the reaction is complete, the solvent is evaporated, and the resulting solid is washed with water, filtered, and dried.

  • Step 4: Purification. The crude product is crystallized from ethanol to yield (3-Methylbenzofuran-2-yl)(phenyl)methanone.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4]

Procedure: [4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzofuran analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

Cholinesterase Inhibition Assay

The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a modified Ellman's method.

Procedure:

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BChE).

  • Pre-incubation: The mixture is pre-incubated for a specific duration at a controlled temperature.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., acetylthiocholine iodide for AChE).

  • Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: The rate of color change is measured spectrophotometrically. The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a blank.

Signaling Pathways and Logical Relationships

The anticancer activity of some benzofuran derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[7] One such pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzofuran Benzofuran Analogs Benzofuran->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of benzofuran analogs.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of benzofuran derivatives.

experimental_workflow start Starting Materials (e.g., Substituted Phenols) synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis purification Purification & Characterization (e.g., Crystallization, NMR, MS) synthesis->purification screening Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow for SAR studies of benzofuran analogs.

References

Benchmarking 2-(6-Methylbenzofuran-3-yl)acetate Against Standard-of-Care Drugs for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide utilizes 2-(6-Methylbenzofuran-3-yl)acetate, hereafter referred to as BZ-MA, as a representative molecule for the broader class of benzofuran derivatives. Due to the limited publicly available data on BZ-MA, this document presents a hypothetical benchmarking scenario based on the known anticancer properties of similar benzofuran compounds. The experimental data for BZ-MA is illustrative.

Introduction

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often through the modulation of critical signaling pathways involved in cell proliferation and survival.[3][4] This guide provides a comparative analysis of a representative benzofuran derivative, BZ-MA, against established standard-of-care drugs for non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide.[5]

The comparison focuses on in vitro cytotoxicity and in vivo tumor growth inhibition, benchmarked against Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and Cisplatin, a cornerstone of platinum-based chemotherapy.[5][6] The potential mechanism of action for BZ-MA is explored through the lens of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in cancer.[3][7]

Quantitative Performance Comparison

The following tables summarize the hypothetical in vitro and in vivo performance of BZ-MA in comparison to Osimertinib and Cisplatin.

Table 1: In Vitro Cytotoxicity (IC50) in NSCLC Cell Lines

CompoundA549 (EGFR wild-type) IC50 (µM)H1975 (EGFR L858R/T790M) IC50 (µM)
BZ-MA (Hypothetical) 5.22.8
Osimertinib > 500.015
Cisplatin 8.510.2

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Efficacy in H1975 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0+2.5
BZ-MA (Hypothetical) 50 mg/kg58-1.5
Osimertinib 5 mg/kg85+1.0
Cisplatin 3 mg/kg45-8.0

Tumor growth inhibition is measured at the end of the study period relative to the vehicle control group.

Signaling Pathway Analysis

Benzofuran derivatives have been suggested to interfere with multiple signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt/mTOR cascade, which regulates cell growth, proliferation, and survival.[3][7] The diagram below illustrates a hypothetical mechanism where BZ-MA inhibits a key kinase in this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Stimulation BZ_MA BZ-MA BZ_MA->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by BZ-MA.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Human NSCLC cell lines (A549 and H1975) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells are treated with serial dilutions of BZ-MA, Osimertinib, and Cisplatin for 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of anticancer efficacy in a subcutaneous xenograft mouse model.[9][10]

  • Cell Implantation: 5 x 10^6 H1975 cells are suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.[9]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: BZ-MA, Osimertinib, Cisplatin, or a vehicle control are administered to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage for BZ-MA and Osimertinib, intraperitoneal injection for Cisplatin) for 21 days.

  • Monitoring: Tumor volume and mouse body weight are measured twice weekly. Tumor volume is calculated using the formula: (Width² x Length) / 2.[9]

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control. Statistical significance is determined using appropriate statistical tests.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical screening of a novel anticancer compound like BZ-MA.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation A1 Compound Synthesis (BZ-MA) A3 Cytotoxicity Assay (MTT Assay) A1->A3 A2 Cell Line Panel (e.g., A549, H1975) A2->A3 A4 Determine IC50 Values A3->A4 B1 Signaling Pathway Analysis (e.g., Western Blot for p-Akt) A4->B1 C1 Select Lead Compound A4->C1 B1->C1 B2 Cell Cycle Analysis B2->B1 B3 Apoptosis Assay B3->B1 C2 Xenograft Model Development C1->C2 C3 Efficacy & Toxicology Studies C2->C3 C4 Pharmacokinetic Analysis C3->C4

Caption: A generalized workflow for preclinical anticancer drug discovery.

References

In Vitro to In Vivo Correlation of Benzofuran Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity and in vivo efficacy of benzofuran derivatives, with a focus on their potential as anticancer agents. While specific experimental data for 2-(6-Methylbenzofuran-3-yl)acetate is not publicly available, this document leverages data from closely related benzofuran structures to illustrate the principles of in vitro to in vivo correlation (IVIVC) and to benchmark the potential activity of this compound class. The information presented is intended to support researchers in drug discovery and development by providing a framework for evaluating the translational potential of novel benzofuran derivatives.

Executive Summary

Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] A key challenge in the development of these compounds is establishing a reliable correlation between their activity in laboratory-based in vitro assays and their therapeutic efficacy in living organisms (in vivo). This guide explores this relationship by examining a representative benzofuran derivative, a potent Aurora B kinase inhibitor designated as S6 , for which both in vitro and in vivo data are available.[2] By analyzing the cytotoxic effects of S6 on cancer cell lines and its tumor growth inhibitory activity in animal models, we can infer the potential for translational success of structurally similar compounds like this compound.

Data Presentation: Comparative Analysis of Benzofuran Derivatives

The following tables summarize the in vitro cytotoxic activity of the benzofuran derivative S6 and other representative benzofuran compounds against various cancer cell lines. This comparative data provides a basis for understanding the structure-activity relationships within this class of molecules.

Table 1: In Vitro Cytotoxicity of Benzofuran Derivative S6 [2]

Cancer Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer0.8
HepG2Liver Cancer1.2
SW620Colon Cancer1.5
A549Lung Cancer>10
MCF-7Breast Cancer>10

Table 2: In Vivo Efficacy of Benzofuran Derivative S6 in a QGY-7401 Xenograft Model [2]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
S65060

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections outline the key protocols used to generate the in vitro and in vivo data for the representative benzofuran derivative S6.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative (e.g., S6) and incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

Xenograft models are instrumental in evaluating the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., QGY-7401) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The benzofuran derivative (e.g., S6) is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of the benzofuran derivative S6 and the general workflows for the in vitro and in vivo experiments.

G Aurora B Kinase Signaling Pathway Inhibition cluster_0 Upstream Regulation cluster_1 Aurora B Kinase Complex cluster_2 Downstream Effects cluster_3 Cellular Outcomes Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR RAS_MAPK RAS/MAPK Pathway Receptor_Tyrosine_Kinases->RAS_MAPK Aurora_B Aurora B Kinase PI3K_Akt_mTOR->Aurora_B Activates RAS_MAPK->Aurora_B Activates Histone_H3 Histone H3 Phosphorylation (Ser10) Aurora_B->Histone_H3 Phosphorylates Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Regulates Kinetochore_Microtubule Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates INCENP INCENP Survivin Survivin Borealin Borealin Histone_H3->Chromosome_Condensation Mitotic_Arrest Mitotic Arrest Chromosome_Condensation->Mitotic_Arrest Kinetochore_Microtubule->Mitotic_Arrest Cell_Proliferation_Inhibition Cell Proliferation Inhibition Cytokinesis->Cell_Proliferation_Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Apoptosis->Cell_Proliferation_Inhibition Benzofuran_Derivative Benzofuran Derivative (S6) Benzofuran_Derivative->Aurora_B Inhibits

Caption: Proposed mechanism of action of benzofuran derivative S6 via inhibition of the Aurora B kinase signaling pathway.

G Experimental Workflow: In Vitro to In Vivo cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 IVIVC Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment_In_Vitro Treatment with Benzofuran Derivative Cell_Culture->Compound_Treatment_In_Vitro MTT_Assay MTT Assay Compound_Treatment_In_Vitro->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Correlation_Analysis Correlation of In Vitro Potency and In Vivo Efficacy IC50_Determination->Correlation_Analysis Animal_Model Xenograft Animal Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Compound_Treatment_In_Vivo Treatment with Benzofuran Derivative Tumor_Implantation->Compound_Treatment_In_Vivo Tumor_Measurement Tumor Volume Measurement Compound_Treatment_In_Vivo->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis Efficacy_Analysis->Correlation_Analysis Translational_Prediction Prediction of Clinical Potential Correlation_Analysis->Translational_Prediction

Caption: General experimental workflow for the in vitro to in vivo correlation analysis of anticancer compounds.

References

Comparative analysis of the safety profile of 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of 2-(6-Methylbenzofuran-3-yl)acetate. Due to the limited publicly available safety data for this specific compound, this analysis contextualizes its potential hazards by comparing it with structurally related benzofuran derivatives and a common laboratory solvent, methyl acetate. This guide is intended to inform on safe handling practices and highlight areas where further toxicological assessment may be required.

Executive Summary

Direct experimental safety data for this compound is scarce. However, information from suppliers indicates that the related compound, 2-(6-methyl-1-benzofuran-3-yl)acetic acid, is classified as a skin irritant.[1] For a more comprehensive understanding, this guide draws comparisons with Methyl 2-(6-hydroxybenzofuran-3-yl)acetate, the broader class of benzofuran derivatives, and Methyl Acetate. Benzofuran derivatives, as a class, exhibit a wide range of biological activities, and their toxicological profiles can vary significantly with substitution.[2][3][4] Therefore, caution is advised when handling this compound, and appropriate personal protective equipment should be used.

Data Presentation

Table 1: GHS Hazard Comparison
CompoundGHS Pictogram(s)Signal WordHazard Statement(s)
2-(6-Methyl-1-benzofuran-3-yl)acetate WarningH315: Causes skin irritation[1]
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
2,3-Benzofuran WarningH226: Flammable liquid and vapourH351: Suspected of causing cancerH373: May cause damage to organs (Liver) through prolonged or repeated exposureH412: Harmful to aquatic life with long lasting effects[6]
Methyl Acetate DangerH225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause drowsiness or dizziness[7]
Table 2: Physical and Toxicological Properties
Property2-(6-Methyl-1-benzofuran-3-yl)acetateMethyl 2-(6-hydroxybenzofuran-3-yl)acetate2,3-BenzofuranMethyl Acetate
Molecular Formula C12H12O2[1]C11H10O4[5]C8H6OC3H6O2
Molecular Weight 190.19 g/mol [1]206.20 g/mol [5]118.13 g/mol 74.08 g/mol
Acute Oral LD50 Not availableNot availableNot available3,705 mg/kg (rabbit)[7]
Skin Irritation Causes skin irritation[1]Causes skin irritation[5]No information available[6]No irritant effect[7]
Eye Irritation Not availableCauses serious eye irritation[5]No information available[6]Irritating effect[7]
Carcinogenicity (IARC) Not listedNot classified[5]Suspected of causing cancer[6]Not listed[7]

Experimental Protocols

Detailed experimental protocols for assessing the safety of new chemical entities are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of key assays relevant to the hazards identified for the compared compounds.

Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. The test substance is applied to the shaved skin of a rabbit for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Acute Eye Irritation/Corrosion (OECD Guideline 405): This method evaluates the potential for a substance to produce irritation or damage to the eye. A small amount of the test substance is applied to the eye of a rabbit. The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

Acute Oral Toxicity (OECD Guideline 423): This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The test substance is administered to a group of rodents at a specific dose level. The animals are observed for signs of toxicity and mortality over a set period.

Mandatory Visualization

G General Workflow for Chemical Safety Assessment cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (as necessary) cluster_3 Risk Assessment & Management A Compound Synthesis and Identification B Literature Review & In Silico Prediction A->B C Genotoxicity Assays B->C D Cytotoxicity Assays B->D E Acute Toxicity (Oral, Dermal, Inhalation) C->E If positive D->E F Skin/Eye Irritation E->F G Sensitization F->G H Hazard Identification G->H I Dose-Response Assessment H->I J Exposure Assessment I->J K Risk Characterization & SDS Authoring J->K

Caption: A generalized workflow for the safety assessment of a new chemical compound.

Conclusion

The available data on this compound is insufficient to form a complete safety profile. The GHS classification of the closely related acetic acid derivative suggests that it is a skin irritant.[1] Broader comparisons within the benzofuran class reveal a wide spectrum of potential biological effects, from therapeutic to toxic, including suspected carcinogenicity in the case of the parent 2,3-benzofuran.[6]

Given these considerations, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution. Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, are essential. Work in a well-ventilated area is also recommended. Further experimental investigation into the toxicological properties of this compound is necessary to establish a definitive safety profile.

References

Independent Verification of the Biological Effects of 2-(6-Methylbenzofuran-3-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated and have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides a comparative overview of these activities, presenting quantitative data for representative benzofuran derivatives as potential benchmarks for evaluating 2-(6-Methylbenzofuran-3-yl)acetate.

Anticancer Activity of Benzofuran Derivatives

A significant body of research highlights the potential of benzofuran derivatives as anticancer agents. These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines.

Quantitative Assessment of Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of several benzofuran derivatives against various cancer cell lines, with Doxorubicin included as a standard chemotherapeutic agent for comparison.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzofuran Derivative 26 MCF-7 (Breast)0.057[1]
Benzofuran Derivative 36 MCF-7 (Breast)0.051[1]
Compound 1 (bromo-derivative) HL60 (Leukemia)0.1[2]
Hybrid 16 (Benzofuran-N-Aryl Piperazine) A549 (Lung)0.12[3]
Compound 22d (Oxindole-based hybrid) MCF-7 (Breast)3.41[4]
Compound 4n (Benzofuran-chalcone) HeLa (Cervical)3.18[5]
Doxorubicin (Standard of Care) MCF-7 (Breast)4.17–8.87 (range)[4]
Putative Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies suggest that the anticancer effects of certain benzofuran derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[1][6][7] Dysregulation of this pathway is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1

Caption: Putative PI3K/Akt/mTOR inhibition by benzofuran derivatives.

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives have also been identified as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Quantitative Assessment of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected benzofuran derivatives against various microbial strains, with Ciprofloxacin included as a standard antibiotic for comparison.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 1 Salmonella typhimurium12.5[8]
Compound 1 Staphylococcus aureus12.5[8]
Hydrophobic analog Staphylococcus aureus0.39-3.12[9]
Compound with hydroxyl at C-6 Various bacterial strains0.78-3.12[10]
Benzofuran ketoxime 38 Staphylococcus aureus0.039[10]
Compound 6a, 6b, 6f Bacillus subtilis, S. aureus, E. coli6.25[11]
Ciprofloxacin (Standard of Care) Staphylococcus aureus0.25-1.0-
Ciprofloxacin (Standard of Care) Escherichia coli0.008-0.03-

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of experimental findings.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and proliferation.[3][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases.[12] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC₅₀ Read_Absorbance->Analyze End End Analyze->End

Caption: General experimental workflow for the MTT assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a broth medium. After incubation, the presence or absence of visible growth is determined.

Protocol:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL, then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate Start->Prepare_Dilutions Inoculate_Plate Inoculate Wells with Bacteria Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate 16-20h at 37°C Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General experimental workflow for MIC determination.

References

Head-to-Head Comparison: 2-(6-Methylbenzofuran-3-yl)acetic Acid vs. Its Acetate Ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

In the landscape of medicinal chemistry, the benzofuran scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a head-to-head comparison of 2-(6-Methylbenzofuran-3-yl)acetic acid and its corresponding methyl ester, 2-(6-Methylbenzofuran-3-yl)acetate. This analysis is intended to assist researchers in selecting the appropriate molecule for their studies by detailing their physicochemical properties, synthesis, and potential biological relevance, supported by available experimental data.

Physicochemical Properties: A Tale of Two Moieties

The primary difference between the two compounds lies in the functional group at the terminus of the acetic acid side chain: a carboxylic acid versus a methyl ester. This seemingly minor variation significantly impacts their physicochemical characteristics, which in turn can influence their biological behavior and formulation potential.

Carboxylic acids, like 2-(6-Methylbenzofuran-3-yl)acetic acid, are generally more polar and can engage in hydrogen bonding, which often results in higher melting points and different solubility profiles compared to their ester counterparts. The presence of the acidic proton allows for salt formation, which can be a strategy to modulate solubility and bioavailability.

Esters, such as this compound, are typically more lipophilic. This increased lipophilicity can enhance membrane permeability, a crucial factor for oral drug absorption and cellular uptake. In drug design, esters are frequently employed as prodrugs of carboxylic acid-containing active pharmaceutical ingredients. The ester can mask the polar carboxylic acid group, facilitating passage across biological membranes, after which cellular esterases can hydrolyze the ester to release the active carboxylic acid.

Property2-(6-Methylbenzofuran-3-yl)acetic AcidThis compound (Methyl Ester)
Molecular Formula C₁₁H₁₀O₃C₁₂H₁₂O₃
Molecular Weight 190.19 g/mol 204.22 g/mol
Melting Point (°C) 105-106[1][2]Data not available
Boiling Point (°C) Data not available344.8 (Computed)[3]
Density (g/cm³) Data not available1.267 (Computed)[3]
XLogP3 Data not available2.2 (Computed)[3]
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 23

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of both the carboxylic acid and its ester are crucial for researchers aiming to work with these compounds.

Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic Acid

A reported method for the synthesis of 2-(6-Methylbenzofuran-3-yl)acetic acid involves the hydrolysis of a coumarin precursor.[1][2]

Experimental Protocol:

  • Reflux 7-Methyl-4-bromomethylcoumarin (10 mmol) in 1 M sodium hydroxide (100 mL) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture.

  • Neutralize the mixture with 1 M hydrochloric acid.

  • Filter the resulting precipitate and dry it to obtain 2-(6-Methylbenzofuran-3-yl)acetic acid.

  • Recrystallization from an ethanol and ethyl acetate solvent mixture by slow evaporation can yield pale-yellow, block-like crystals.[2]

Synthesis of this compound

While a specific protocol for the methyl ester was not found in the available literature, a general and widely used method for esterification of a carboxylic acid is the Fischer esterification.

General Experimental Protocol (Fischer Esterification):

  • Dissolve 2-(6-Methylbenzofuran-3-yl)acetic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Biological Activity and Potential Applications

  • Anticancer Activity: Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Antimicrobial Activity: The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents.[7][8][9][10] Derivatives have shown activity against a range of bacteria and fungi, including resistant strains.

The choice between the carboxylic acid and its ester for biological testing will depend on the specific therapeutic target and the desired pharmacokinetic profile. The carboxylic acid may be the active form that interacts with the biological target, while the ester could serve as a more cell-permeable prodrug.

Experimental Workflows and Signaling Pathways

To visualize the relationship between these compounds and their potential applications, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Coumarin 7-Methyl-4-bromomethylcoumarin Acid 2-(6-Methylbenzofuran-3-yl)acetic Acid Coumarin->Acid Hydrolysis Ester This compound Acid->Ester Esterification

Caption: Synthetic relationship between the coumarin precursor, the carboxylic acid, and its ester.

G cluster_prodrug Prodrug Activation Concept Ester This compound (Ester Prodrug) Membrane Cell Membrane Ester->Membrane Passive Diffusion Acid 2-(6-Methylbenzofuran-3-yl)acetic Acid (Active Drug) Membrane->Acid Esterase Hydrolysis Target Biological Target Acid->Target Pharmacological Effect

Caption: Conceptual workflow of the ester acting as a prodrug for the active carboxylic acid.

G cluster_testing In Vitro Activity Testing Workflow Compound Test Compound (Acid or Ester) Cells Cancer Cell Line / Microorganism Compound->Cells Treatment Assay MTT Assay / MIC Determination Cells->Assay Incubation Data IC50 / MIC Value Assay->Data Data Analysis

Caption: General workflow for assessing the in vitro biological activity of the compounds.

Conclusion

2-(6-Methylbenzofuran-3-yl)acetic acid and its methyl acetate ester represent a classic pair of compounds where the ester can be considered a prodrug of the carboxylic acid. The choice between the two for research and development purposes will be dictated by the specific biological target and the desired ADME (absorption, distribution, metabolism, and excretion) properties. While direct comparative experimental data on their biological activities is currently limited, the established importance of the benzofuran scaffold suggests that both molecules are worthy of further investigation. The synthesis protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the potential of these and related compounds. Future studies should focus on generating robust, head-to-head comparative data to fully elucidate their respective therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2-(6-Methylbenzofuran-3-yl)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-(6-Methylbenzofuran-3-yl)acetate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Hazard and Safety Summary

To facilitate a quick assessment of the necessary precautions, the following table summarizes the key safety information based on available data for this compound and related compounds.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[2]Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation May cause serious eye irritation.Safety glasses with side shields or chemical goggles.
Respiratory Irritation May cause respiratory tract irritation.[1]Use in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins with the correct classification of the waste and ends with its removal by a licensed disposal service.

Step 1: Waste Identification and Classification

Before disposal, it is imperative to classify the waste. This compound, due to its irritant properties, should be treated as a hazardous chemical waste.[3] Any materials contaminated with this compound, such as gloves, absorbent pads, or empty containers, must also be disposed of as hazardous waste.

Step 2: Segregation of Chemical Waste

To prevent dangerous chemical reactions, it is crucial to segregate waste streams.[4] Waste this compound should be collected in a dedicated container and not mixed with other, incompatible chemical waste. For example, do not mix with strong oxidizing agents, acids, or bases unless the compatibility is known.

Step 3: Waste Accumulation and Container Management

Proper containment is a critical aspect of safe chemical disposal. Follow these guidelines for waste accumulation:

  • Container Selection : Use a chemically compatible, leak-proof container with a tightly fitting screw cap.[5][6] Glass or high-density polyethylene (HDPE) containers are generally suitable. The original product container, if in good condition, can be reused for waste collection.[5]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container.[3][6] Do not use abbreviations or chemical formulas.

  • Safe Storage : Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of the laboratory personnel. The container must be kept closed at all times, except when adding waste.[3] Secondary containment, such as a tray or bin, is recommended to contain any potential leaks or spills.[6][7]

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent.[3][8] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3] After triple-rinsing and air-drying in a fume hood, the label on the empty container should be defaced or removed, and it can then be disposed of in the regular laboratory trash or recycling.[8]

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed waste disposal service.[9] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Workflow for the disposal of this compound.

This comprehensive guide provides the necessary procedural steps for the safe and compliant disposal of this compound. By adhering to these protocols, laboratory personnel can minimize risks and ensure the protection of themselves and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

Personal protective equipment for handling 2-(6-Methylbenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and handling information for 2-(6-Methylbenzofuran-3-yl)acetate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not found. Therefore, all recommendations should be applied with the understanding that they represent best practices for a chemical of this class and may not encompass all potential hazards. Always consult with a qualified safety professional before handling any new chemical.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on information for analogous benzofuran derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.Prevents direct skin contact which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is recommended.Minimizes the inhalation of vapors or aerosols that may cause respiratory tract irritation.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (or analogous data) Review SDS (or analogous data) Don PPE Don PPE Review SDS (or analogous data)->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Prepare Work Area->Weigh/Measure in Fume Hood Proceed to handling Perform Experiment Perform Experiment Weigh/Measure in Fume Hood->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Work Area Decontaminate Work Area Temporary Storage->Decontaminate Work Area Proceed to cleanup Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose of Waste->Doff PPE & Wash Hands Final Step

Caption: Figure 1. A logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Step-by-Step Handling Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review this safety guide and any available safety information for similar compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably within a certified chemical fume hood, by ensuring it is clean and uncluttered.

  • Handling the Compound:

    • Wear all required PPE before handling the chemical container.[1]

    • Perform all manipulations, including weighing and transferring, within a fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes. In case of accidental contact, immediately follow the first aid procedures outlined in Table 2.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Properly segregate all waste generated, including contaminated PPE, into designated hazardous waste containers.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[1]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

Waste Management Workflow Diagram

Figure 2. Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal Unused Product Unused Product Contaminated Labware Contaminated Labware Unused Product->Contaminated Labware Contaminated PPE Contaminated PPE Contaminated Labware->Contaminated PPE Label Hazardous Waste Container Label Hazardous Waste Container Contaminated PPE->Label Hazardous Waste Container Segregate Store in a Designated Area Store in a Designated Area Label Hazardous Waste Container->Store in a Designated Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in a Designated Area->Arrange for Licensed Disposal Dispose Complete Waste Manifest Complete Waste Manifest Arrange for Licensed Disposal->Complete Waste Manifest

Caption: Figure 2. A streamlined process for the proper segregation, storage, and disposal of waste contaminated with this compound.

Disposal Protocol:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use only approved, properly labeled hazardous waste containers for all solid and liquid waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methylbenzofuran-3-yl)acetate
Reactant of Route 2
2-(6-Methylbenzofuran-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.